molecular formula C14H20O B12372734 Cipepofol-d6

Cipepofol-d6

Cat. No.: B12372734
M. Wt: 210.34 g/mol
InChI Key: BMEARIQHWSVDBS-WEZYQONNSA-N
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Description

Cipepofol-d6 is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 210.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

210.34 g/mol

IUPAC Name

2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1/i3D3,4D,6D,9D

InChI Key

BMEARIQHWSVDBS-WEZYQONNSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[2H])[C@@H](C2CC2)C([2H])([2H])[2H])O)C([2H])(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cipepofol-d6: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cipepofol-d6 is the deuterated isotopologue of Cipepofol (also known as Ciprofol or HSK3486), a novel, potent, and short-acting intravenous general anesthetic. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, Cipepofol exhibits enhanced potency compared to propofol. This compound serves as a critical internal standard for the accurate quantification of Cipepofol in biological matrices during pharmacokinetic and metabolism studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound, including a detailed description of its use in bioanalytical methods and a proposed synthetic pathway.

Chemical Structure and Properties

This compound is structurally identical to Cipepofol, with the exception of six deuterium atoms incorporated at specific positions. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical techniques without significantly altering the chemical properties of the molecule.

Chemical Name: 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(1-deuterio-1-methylethyl)phenol

Synonyms: Ciprofol-d6, HSK3486-d6

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄D₆ON/A
Molecular Weight 210.34 g/mol N/A
Exact Mass 210.189075733 DaN/A
CAS Number 2677052-88-7[1]
Appearance Not specified (likely a solid)N/A
Solubility Not specified (expected to be similar to Cipepofol, which is lipophilic)N/A
XLogP3 4.4N/A
Topological Polar Surface Area 20.2 ŲN/A

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be derived from the reported synthesis of Cipepofol and general methods for deuterium labeling. The synthesis of Cipepofol has been described in the medicinal chemistry literature, involving the alkylation of a phenol derivative.

Proposed Synthetic Pathway:

The synthesis would likely begin with a deuterated phenol precursor. The key steps would involve the introduction of the deuterated isopropyl and cyclopropylethyl groups.

A Deuterated Phenol B Friedel-Crafts Alkylation (Deuterated Isopropyl Source) A->B 1. C Intermediate Phenol B->C D Alkylation (Deuterated Cyclopropylethyl Source) C->D 2. E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Steps (Hypothetical):

  • Friedel-Crafts Alkylation: A deuterated phenol could be reacted with a deuterated isopropylating agent (e.g., 2-deuterio-propan-2-ol or deuterated propene) in the presence of a Lewis acid catalyst to introduce the deuterated isopropyl group at the ortho position.

  • Second Alkylation: The resulting deuterated 2-isopropylphenol would then be subjected to a second alkylation at the other ortho position using a suitable deuterated cyclopropylethylating agent to yield this compound.

The purification of the final product would likely involve chromatographic techniques such as column chromatography to ensure high purity, which is essential for its use as an internal standard.

Analytical Methodology

This compound is primarily utilized as an internal standard in the bioanalysis of Cipepofol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Table 2: UHPLC-MS/MS Parameters for the Analysis of Cipepofol using this compound

ParameterCipepofolThis compound (Internal Standard)
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z) 203.1209.2
Product Ion (m/z) 161.1167.2
Linearity Range 5 - 5000 ng/mL in human plasmaN/A
Intra-day Precision (%CV) ≤ 8.5%N/A
Inter-day Precision (%CV) ≤ 9.2%N/A
Accuracy (%RE) -6.8% to 7.3%N/A
Extraction Recovery > 85%N/A
Matrix Effect MinimalN/A

Experimental Protocol: Quantification of Cipepofol in Human Plasma

This protocol outlines the key steps for the quantitative analysis of Cipepofol in plasma samples using this compound as an internal standard.

cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Collection B Addition of this compound (Internal Standard) A->B C Protein Precipitation (e.g., with methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Injection onto UHPLC E->F G Chromatographic Separation (C18 column) F->G H Mass Spectrometric Detection (MRM mode) G->H I Data Acquisition H->I J Peak Integration I->J K Ratio of Analyte to IS J->K L Quantification using Calibration Curve K->L M Concentration Determination L->M

Caption: Experimental workflow for Cipepofol quantification.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a known concentration of this compound solution (internal standard).

    • Perform protein precipitation by adding an organic solvent (e.g., methanol), followed by vortexing and centrifugation.

    • Collect the supernatant for analysis.

  • UHPLC-MS/MS Analysis:

    • Inject the supernatant into the UHPLC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column with a suitable mobile phase gradient.

    • The mass spectrometer is operated in negative ion mode, monitoring the specific precursor-to-product ion transitions for both Cipepofol and this compound (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte (Cipepofol) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of Cipepofol in the plasma sample by comparing this ratio to a standard curve prepared with known concentrations of Cipepofol and a constant concentration of this compound.

Pharmacological Context

Cipepofol, the non-deuterated parent compound, is a potent positive allosteric modulator of the GABA-A receptor. Its mechanism of action is similar to that of propofol, but with higher potency.

Cipepofol Cipepofol GABA_A GABA-A Receptor Cipepofol->GABA_A Binds and positively allosterically modulates Cl_channel Chloride Ion Channel (associated with GABA-A Receptor) GABA_A->Cl_channel Opens Neuron Neuron Cl_channel->Neuron Chloride ion influx Hyperpolarization Neuronal Hyperpolarization Neuron->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Sedation Sedation / Anesthesia Inhibition->Sedation

Caption: Cipepofol's mechanism of action signaling pathway.

The binding of Cipepofol to the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, which ultimately leads to the sedative and anesthetic effects.

The use of this compound in pharmacokinetic studies is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Cipepofol. The deuteration is not expected to significantly alter the pharmacological activity but provides the necessary tool for accurate bioanalysis.

Conclusion

This compound is an indispensable tool in the research and development of the novel anesthetic, Cipepofol. Its well-defined chemical structure and properties, combined with its application as an internal standard in validated bioanalytical methods, enable the precise and accurate determination of Cipepofol concentrations in biological systems. This, in turn, facilitates a thorough understanding of the drug's pharmacokinetic profile, which is essential for its safe and effective clinical use. The information provided in this guide serves as a valuable resource for scientists and researchers involved in the study of Cipepofol and other novel anesthetic agents.

References

The Synthesis and Purification of Cipepofol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic and purification strategy for Cipepofol-d6, an isotopically labeled analog of the novel intravenous anesthetic, Cipepofol. Given the utility of deuterated compounds in pharmacokinetic and metabolic studies, this document outlines a plausible multistep synthesis, purification protocols, and the necessary analytical characterization. The methodologies described herein are based on established chemical principles and published procedures for the synthesis of Cipepofol and related phenolic compounds.

Introduction to Cipepofol and Its Deuterated Analog

Cipepofol, a derivative of propofol, has emerged as a potent and safe short-acting intravenous anesthetic.[1][2] Its deuterated analog, this compound, serves as a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, acting as an internal standard for quantitative analysis by mass spectrometry.[3] The incorporation of six deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process commencing from commercially available starting materials. The key transformations would likely involve deuteration of an isopropyl synthon, followed by attachment to a phenolic core, and subsequent elaboration to the final product.

Overall Synthetic Scheme

A plausible synthetic route is outlined below. This pathway is adapted from a reported kilogram-scale synthesis of Cipepofol, incorporating a deuteration step at an early stage.[1]

Synthesis_Pathway cluster_0 Synthesis of this compound A Acetone-d6 B Isopropyl-d6 magnesium bromide A->B Mg, THF C 2-Hydroxy-6-isopropylbenzaldehyde D 2-(1-Hydroxy-2-methyl-propyl-d6)-6-isopropylphenol C->D B (H) E 2-(1-Cyclopropylethyl-d6)-6-isopropylphenol (this compound) D->E Simmons-Smith or equivalent (I) F 2-Isopropylphenol F->C CHCl3, NaOH (G) G Reimer-Tiemann Reaction H Grignard Reaction I Dehydration & Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Preparation of Isopropyl-d6 Grignard Reagent

  • Reaction: Acetone-d6 is reacted with methylmagnesium bromide to form 2-deutero-propan-2-ol-d6, which is then converted to 2-bromo-propane-d6. The Grignard reagent, isopropyl-d6 magnesium bromide, is subsequently prepared by reacting 2-bromo-propane-d6 with magnesium turnings in anhydrous tetrahydrofuran (THF).

Step 2: Synthesis of 2-Hydroxy-6-isopropylbenzaldehyde

  • Reaction: 2-Isopropylphenol undergoes a Reimer-Tiemann reaction with chloroform in the presence of a strong base like sodium hydroxide to introduce a formyl group at the ortho position.

Step 3: Grignard Addition

  • Reaction: The synthesized isopropyl-d6 magnesium bromide is added to 2-hydroxy-6-isopropylbenzaldehyde in a suitable aprotic solvent. This reaction forms the corresponding secondary alcohol.

Step 4: Formation of the Cyclopropyl Moiety

  • Reaction: The intermediate alcohol is dehydrated to the corresponding alkene, followed by a Simmons-Smith cyclopropanation or a similar reaction to introduce the cyclopropyl ring and yield this compound.

Purification Strategy

A multi-step purification protocol is essential to achieve the high purity required for analytical standards.

Purification Workflow

The purification process would likely involve an initial extraction followed by a non-chromatographic final purification step, which is advantageous for scalability.

Purification_Workflow cluster_0 Purification Workflow A Crude this compound Reaction Mixture B Aqueous Workup & Extraction A->B C Solvent Removal B->C D Wiped-Film Distillation C->D E High Purity this compound D->E

Caption: Proposed purification workflow for this compound.

Detailed Purification Protocol
  • Aqueous Workup and Extraction: The crude reaction mixture is quenched with a suitable aqueous solution to remove inorganic byproducts. The organic layer containing this compound is then extracted with an appropriate organic solvent.

  • Solvent Removal: The organic solvent is removed under reduced pressure.

  • Wiped-Film Distillation: For the final purification, wiped-film distillation is a highly effective technique for thermally sensitive, high-boiling compounds, and has been successfully employed for the purification of non-deuterated Cipepofol.[1] This method avoids the need for column chromatography, which can be less efficient for large-scale production.

Analytical Characterization and Data

Thorough analytical testing is critical to confirm the identity, purity, and isotopic enrichment of the final this compound product.

Parameter Method Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC)> 99.5%
Chiral Purity Chiral HPLC> 99.5% ee
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with the structure of this compound
Isotopic Enrichment Mass Spectrometry≥ 98% Deuterium Incorporation
Overall Yield Gravimetric Analysis~14% (based on non-deuterated synthesis)

Conclusion

The synthesis and purification of this compound can be achieved through a well-defined, multi-step process. By adapting existing protocols for Cipepofol and incorporating a deuteration step, it is feasible to produce high-purity this compound suitable for its intended use as an internal standard in analytical and metabolic studies. The proposed non-chromatographic purification method offers a scalable and efficient route to the final product.

References

In Vitro Stability of Cipepofol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Cipepofol-d6, a deuterated analog of the novel intravenous anesthetic, Cipepofol. Due to the limited availability of direct experimental data on this compound, this guide focuses on the well-established in vitro metabolic pathways of the parent compound, Cipepofol. Understanding these pathways is crucial for predicting the metabolic fate and stability of its deuterated counterpart. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the metabolic processes involved.

Introduction to Cipepofol and the Rationale for Deuteration

Cipepofol is a short-acting intravenous anesthetic agent, chemically related to propofol.[1] It is characterized by a rapid onset of action and is primarily metabolized in the liver before being excreted by the kidneys.[1] The main metabolic routes for Cipepofol are oxidation, mediated by cytochrome P450 enzymes, and glucuronidation, carried out by UDP-glucuronosyltransferases (UGTs).[2][3]

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a common strategy in drug development to alter the pharmacokinetic properties of a compound. This modification can slow down the rate of metabolism at the site of deuteration, a phenomenon known as the "kinetic isotope effect." By reducing the rate of metabolic clearance, deuteration can potentially lead to a longer half-life, increased drug exposure, and a modified dosing regimen. The "-d6" designation in this compound indicates the presence of six deuterium atoms, likely at metabolically active positions, to enhance its stability.

In Vitro Metabolic Pathways of Cipepofol

The in vitro stability of Cipepofol is predominantly determined by its metabolism in the liver. The two primary enzymatic systems responsible for its biotransformation are Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).[2]

Cytochrome P450-Mediated Oxidation

The principal CYP isoenzyme involved in the oxidative metabolism of Cipepofol is CYP2B6. This is consistent with the metabolism of the structurally similar drug, propofol, which is also a substrate for CYP2B6. The oxidation of Cipepofol by CYP2B6 is a key determinant of its metabolic clearance.

UGT-Mediated Glucuronidation

Glucuronidation is a major metabolic pathway for Cipepofol, leading to the formation of its main glucuronide metabolite, M4. The primary UGT isoform responsible for this conjugation reaction is UGT1A9. Minor contributions from UGT1A7 and UGT1A8 have also been observed. Glucuronidation significantly increases the water solubility of the drug, facilitating its renal excretion.

The metabolic pathways of Cipepofol are depicted in the following diagram:

cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) Cipepofol Cipepofol CYP2B6 CYP2B6 Cipepofol->CYP2B6 UGT1A9 UGT1A9 (major) Cipepofol->UGT1A9 UGT1A7_8 UGT1A7/1A8 (minor) Cipepofol->UGT1A7_8 Oxidized_Metabolites Oxidized Metabolites CYP2B6->Oxidized_Metabolites Cipepofol_Glucuronide Cipepofol Glucuronide (M4) UGT1A9->Cipepofol_Glucuronide UGT1A7_8->Cipepofol_Glucuronide

Metabolic Pathways of Cipepofol.

Quantitative Analysis of In Vitro Metabolism

The metabolic stability of Cipepofol has been quantitatively assessed in human and rat liver microsomes. The following tables summarize the key kinetic parameters for both CYP-mediated and UGT-mediated metabolism.

Table 1: Michaelis-Menten Kinetics of Cipepofol CYP2B6-Mediated Metabolism

Biological MatrixKm (μg/mL)Vmax (ng·min-1·mg protein-1)
Human Liver Microsomes (HLM)40.0742.39
Rat Liver Microsomes (RLM)25.1114.06

Table 2: Kinetics of Cipepofol Glucuronidation

Biological MatrixKm (μM)Vmax (nmol·min-1·mg protein-1)Intrinsic Clearance (CLint) (μL·min-1·mg protein-1)
Human Liver Microsomes (HLM)34522146.4
Human Intestinal Microsomes (HIM)4124441.1

Experimental Protocols for In Vitro Stability Assessment

The following sections detail the typical experimental methodologies used to evaluate the in vitro stability of compounds like Cipepofol.

Microsomal Stability Assay

This assay is designed to determine the intrinsic clearance of a test compound in liver microsomes.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Termination cluster_analysis Analysis A Prepare incubation mixture: - this compound - Liver Microsomes (HLM/RLM) - Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH (for CYP) or UDPGA (for UGT) B->C D Incubate at 37°C C->D E Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 min) D->E F Terminate reaction with cold acetonitrile E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Determine the rate of This compound disappearance H->I

Workflow for Microsomal Stability Assay.

Materials and Reagents:

  • This compound

  • Human or Rat Liver Microsomes

  • NADPH regenerating system (for CYP-mediated metabolism)

  • UDP-glucuronic acid (UDPGA) (for UGT-mediated metabolism)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • The incubation mixture is prepared by adding liver microsomes to the phosphate buffer.

  • The mixture is pre-incubated at 37°C.

  • The metabolic reaction is initiated by adding the cofactor (NADPH or UDPGA).

  • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • The reaction is terminated by adding cold acetonitrile.

  • Samples are centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by a validated analytical method, such as LC-MS/MS, to quantify the remaining concentration of this compound.

  • The rate of disappearance of the parent compound is used to calculate parameters like half-life (t1/2) and intrinsic clearance (CLint).

Analytical Method

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying Cipepofol and its metabolites in biological matrices.

Typical HPLC-MS/MS Parameters:

  • Chromatographic Column: A reverse-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Predicted In Vitro Stability of this compound

While direct experimental data for this compound is not yet available, its in vitro stability can be inferred based on the metabolic pathways of the parent compound and the principles of the kinetic isotope effect.

  • Impact on CYP2B6-Mediated Oxidation: If the deuterium atoms in this compound are located at the sites of CYP2B6-mediated oxidation, a significant decrease in the rate of metabolism is expected. The C-D bond is stronger than the C-H bond, making it more difficult for the enzyme to break. This would result in a lower intrinsic clearance and a longer half-life in liver microsomes when incubated with NADPH.

  • Impact on UGT1A9-Mediated Glucuronidation: The effect of deuteration on glucuronidation is generally less pronounced than on oxidative metabolism. Glucuronidation occurs at a hydroxyl group, and if the deuteration is on the aromatic ring or alkyl side chains, it may not significantly impact the rate of conjugation. However, minor conformational changes due to deuteration could indirectly influence enzyme binding.

  • Overall Stability: It is hypothesized that this compound will exhibit greater stability in in vitro systems, particularly in human liver microsomes, compared to its non-deuterated counterpart. The magnitude of this increased stability will depend on the precise location of the deuterium atoms and their proximity to the primary sites of metabolism.

Conclusion

The in vitro stability of Cipepofol is primarily governed by its metabolism via CYP2B6 and UGT1A9 in the liver. Quantitative data from studies with the parent compound provide a solid foundation for understanding its metabolic profile. Based on the principles of the kinetic isotope effect, it is anticipated that this compound will demonstrate enhanced in vitro stability, particularly with respect to oxidative metabolism. Further experimental studies are required to definitively quantify the in vitro stability of this compound and to fully elucidate the impact of deuteration on its metabolic fate. This information will be critical for the continued development and clinical application of this promising new anesthetic agent.

References

Navigating the Metabolic Maze: An In-depth Technical Guide to Cipepofol-d6 Metabolism in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Cipepofol-d6, a deuterated analog of the novel anesthetic Ciprofol, with a specific focus on its biotransformation within liver microsomes. By synthesizing data from studies on Ciprofol and deuterated Propofol, this document offers valuable insights into the expected metabolic fate of this compound, critical for preclinical and clinical drug development.

Introduction to Cipepofol and its Metabolism

Ciprofol is a new-generation short-acting intravenous anesthetic. Like its structural analog Propofol, it is primarily metabolized in the liver. In vitro studies using human liver microsomes have identified Cytochrome P450 2B6 (CYP2B6) and Uridine Diphosphate Glucuronosyltransferase 1A9 (UGT1A9) as the principal enzymes responsible for its metabolism[1][2]. The introduction of deuterium at specific positions in the Cipepofol molecule (this compound) is a strategy often employed to favorably alter the pharmacokinetic profile of a drug by potentially slowing its rate of metabolism. Understanding the impact of this isotopic substitution on the metabolic pathways is crucial.

Predicted Metabolic Pathways of this compound in Liver Microsomes

Based on the known metabolism of Ciprofol and studies on deuterated Propofol, the metabolic pathways of this compound in liver microsomes are predicted to involve both Phase I oxidation and Phase II glucuronidation.

Phase I Metabolism (Oxidation): The primary oxidative metabolic pathway for Ciprofol, and likely this compound, is hydroxylation of the benzene ring, predominantly at the para-position, a reaction primarily catalyzed by CYP2B6[1][2][3]. Studies on deuterated Propofol have shown no significant isotopic effect on the para-hydroxylation rate in human hepatic microsomes. This suggests that deuteration of the Cipepofol molecule may not substantially slow down this primary oxidative clearance pathway.

Phase II Metabolism (Glucuronidation): Following oxidation, or directly, the hydroxyl group of this compound can undergo conjugation with glucuronic acid, a reaction catalyzed by UGT1A9. This process significantly increases the water solubility of the compound, facilitating its excretion.

Below is a diagram illustrating the predicted metabolic pathway of this compound.

G Predicted Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Cipepofol_d6 This compound Metabolite_OH Hydroxylated this compound Cipepofol_d6->Metabolite_OH CYP2B6 (Oxidation) Metabolite_Glucuronide This compound Glucuronide Cipepofol_d6->Metabolite_Glucuronide UGT1A9 (Direct Glucuronidation) Metabolite_OH->Metabolite_Glucuronide UGT1A9 (Glucuronidation) G Experimental Workflow for In Vitro Metabolism Studies cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Microsomes, Substrate) Preincubation Pre-incubate at 37°C Reagents->Preincubation Initiation Initiate Reaction (Add NADPH) Preincubation->Initiation Incubation Incubate at 37°C (Time Course) Initiation->Incubation Termination Terminate Reaction (Add Acetonitrile) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (Kinetics, Metabolite ID) LCMS->Data

References

Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetic Profile of Cipepofol-d6 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of Cipepofol-d6 in preclinical animal models. This compound is the deuterated analogue of Cipepofol (also known as Ciprofol or HSK3486), a novel, short-acting intravenous general anesthetic. The strategic replacement of hydrogen with deuterium atoms in a drug molecule, a process known as deuteration, has the potential to favorably alter its metabolic fate, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.

While direct, publicly available pharmacokinetic data for this compound in animal models is not yet available, this guide synthesizes crucial data from preclinical studies of its non-deuterated parent compound, HSK3486, with the established principles of deuterium's effects on drug metabolism. This approach provides a robust framework for understanding the expected pharmacokinetic characteristics of this compound, guiding future research and development.

The Impact of Deuteration on Pharmacokinetics: A Theoretical Framework

Deuteration can significantly influence a drug's pharmacokinetic profile primarily through the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium at a site of metabolic attack can slow down this process. This can result in:

  • Reduced Clearance (CL): A slower rate of metabolism leads to a lower rate of drug elimination from the body.

  • Increased Plasma Exposure (AUC): With reduced clearance, the drug remains in the systemic circulation for a longer period, resulting in a higher Area Under the Curve.

  • Prolonged Half-Life (t½): A slower elimination rate naturally extends the time it takes for the drug concentration to reduce by half.

  • Potentially Higher Peak Plasma Concentration (Cmax): While primarily affecting elimination, a slower first-pass metabolism in the liver can sometimes lead to a higher peak concentration after administration.

It is important to note, however, that the extent of these effects is not always predictable and depends on the specific metabolic pathways of the drug.[1][2] For instance, a study on deuterated propofol found no significant isotopic effect on its primary metabolic pathway, para-hydroxylation, in vitro, and it exhibited similar hypnotic activity and toxicity in mice compared to its non-deuterated counterpart.[3][4]

Figure 1: Conceptual workflow of the kinetic isotope effect on drug metabolism.

Pharmacokinetic Profile of HSK3486 (Cipepofol) in Animal Models

The following data, derived from a study on the non-deuterated parent compound HSK3486, provides a critical baseline for predicting the pharmacokinetics of this compound. Studies were conducted in Sprague-Dawley rats and Beagle dogs.

Experimental Protocols

1. Single-Dose Pharmacokinetics of HSK3486 in Sprague-Dawley Rats:

  • Animals: Equal numbers of male and female Sprague-Dawley rats were used.

  • Dosing: HSK3486 was administered via intravenous bolus injection at doses of 1, 2, and 4 mg/kg.

  • Blood Sampling: Blood samples were collected at pre-dose and at 2, 4, 8, 12, 20, 30, 60, 90, 120, and 180 minutes post-dose.

  • Analysis: Plasma concentrations of HSK3486 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2. Single-Dose Pharmacokinetics of HSK3486 in Beagle Dogs:

  • Animals: Equal numbers of male and female Beagle dogs were used.

  • Dosing: HSK3486 was administered via intravenous bolus injection at doses of 1, 2, and 4 mg/kg.

  • Blood Sampling: Blood samples were collected at pre-dose and at 2, 4, 8, 12, 20, 30, 60, 90, 120, 240, and 360 minutes post-dose.

  • Analysis: Plasma concentrations of HSK3486 were determined using a validated LC-MS/MS method.

GABA_A_Receptor_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA->GABA_A binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl⁻ influx Cipepofol Cipepofol / this compound Cipepofol->GABA_A potentiates binding

References

In-Depth Technical Guide: Receptor Binding Affinity of Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (also known as HSK3486) is a novel 2,6-disubstituted phenol derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally similar to propofol, Cipepofol exhibits a significantly higher potency, making it a subject of considerable interest for intravenous anesthesia and sedation. This technical guide provides a comprehensive overview of the receptor binding affinity of Cipepofol and its deuterated analog, Cipepofol-d6, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This compound, a deuterated version of Cipepofol, is primarily utilized as a tracer and internal standard in pharmacokinetic and metabolic studies. While direct comparative binding affinity studies between Cipepofol and this compound are not extensively published, the deuteration is not expected to significantly alter the receptor binding affinity.

Quantitative Analysis of Receptor Binding Affinity

Cipepofol's primary molecular target is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. Its interaction with this receptor leads to an enhanced effect of the endogenous neurotransmitter GABA, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane, which ultimately produces sedative and hypnotic effects.

ParameterCipepofol (HSK3486)PropofolReference
Hypnotic Potency Ratio 4-5 times greater1[1]
Clinical Potency Ratio (ED95) 4.11[2]
ED95 for Anesthesia Induction 0.53 mg/kg2.16 mg/kg[2]
Competition with Channel Blockers Competes with t-butylbicycloorthobenzoate (TBOB) and t-butylbicyclophosphorothionate (TBPS)Similar competition[1]

Note: The competition with TBOB and TBPS suggests that Cipepofol, like propofol, may have a binding site within or near the chloride ion channel pore of the GABA-A receptor, in addition to its primary allosteric modulatory site.

Mechanism of Action and Signaling Pathway

Cipepofol enhances the function of the GABA-A receptor, an ionotropic receptor, by binding to a site distinct from the GABA binding site. This allosteric modulation increases the receptor's affinity for GABA, leading to more frequent and/or prolonged openings of the associated chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride Channel GABA->GABAA_Receptor:port_gaba Binds Cipepofol Cipepofol Cipepofol->GABAA_Receptor:port_cipepofol Binds & Potentiates Cl_ion_in Cl- Influx GABAA_Receptor:port_channel->Cl_ion_in Opens Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Causes

Figure 1: Simplified signaling pathway of Cipepofol's action on the GABA-A receptor.

Experimental Protocols

Detailed experimental protocols for determining the receptor binding affinity of Cipepofol are not yet widely published. However, based on the methodologies used for propofol and other GABA-A receptor modulators, a competitive radioligand binding assay would be a standard approach.

Hypothetical Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of Cipepofol for the GABA-A receptor.

Materials:

  • Radioligand: A suitable radiolabeled ligand that binds to the allosteric site of interest on the GABA-A receptor (e.g., [³H]-TBOB for the channel site, or a specific radiolabeled allosteric modulator).

  • Receptor Source: Synaptic membrane preparations from rodent brain tissue (e.g., cerebral cortex or hippocampus) or cell lines expressing specific GABA-A receptor subtypes.

  • Test Compound: Cipepofol and this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the same site (e.g., unlabeled TBOB or propofol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Cipepofol or this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (GABA-A Receptor Source) Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand and Cipepofol/Cipepofol-d6 Dilutions Ligand_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Figure 2: General workflow for a competitive radioligand binding assay.

Conclusion

Cipepofol is a potent positive allosteric modulator of the GABA-A receptor, exhibiting a significantly higher affinity and clinical potency than propofol. While specific binding constants are not yet widely published, its pharmacological profile suggests it is a promising agent for anesthesia and sedation. This compound serves as an essential tool in the preclinical and clinical development of Cipepofol, enabling detailed pharmacokinetic and metabolic analyses. Further research is warranted to fully elucidate the specific binding kinetics of both Cipepofol and this compound at the various GABA-A receptor subtypes, which will provide a more in-depth understanding of its mechanism of action and potential for therapeutic applications.

References

Early-phase discovery research on Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Phase Discovery of Cipepofol, Parent Compound of Cipepofol-d6

Introduction

Cipepofol (also known as Ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Developed as an analog of propofol, Cipepofol exhibits higher potency and potentially a more favorable safety profile, including reduced injection site pain and greater hemodynamic stability.[4][5] this compound (HSK3486-d6) is the deuterium-labeled version of Cipepofol. Deuteration is a common strategy in drug development to alter the pharmacokinetic and metabolic profiles of a compound, often to improve its metabolic stability. This guide details the core early-phase discovery research on the parent compound, Cipepofol, which forms the scientific foundation for derivatives like this compound.

Mechanism of Action

Cipepofol exerts its sedative and hypnotic effects primarily through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Its mechanism is twofold:

  • Positive Allosteric Modulator: At lower concentrations, Cipepofol enhances the effect of GABA. It binds to a site on the GABA-A receptor distinct from the GABA binding site and potentiates the GABA-evoked chloride currents, leading to neuronal hyperpolarization and inhibition of the central nervous system.

  • Direct Agonist: At higher concentrations, Cipepofol can directly activate the GABA-A receptor's chloride channel, even in the absence of GABA.

The incorporation of a cyclopropylethyl group into its structure increases its steric effects and introduces stereoselectivity, which is believed to contribute to its higher anesthetic potency compared to propofol. Studies have shown Cipepofol to be approximately 4 to 6 times more potent than propofol.

GABAA_Signaling_Pathway cluster_receptor GABA-A Receptor (Pentameric Ligand-Gated Ion Channel) GABA_R GABA-A Receptor β α β α γ Chloride Chloride Ions (Cl⁻) GABA_R->Chloride Opens Channel GABA GABA GABA->GABA_R Binds Cipepofol Cipepofol / this compound Cipepofol->GABA_R Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx Leads to CNS_Depression CNS Depression (Sedation / Anesthesia) Hyperpolarization->CNS_Depression Causes

Caption: Cipepofol's mechanism of action at the GABA-A receptor.

Data Presentation

Table 1: Preclinical Pharmacodynamic & Efficacy Data
ParameterSpeciesCipepofol (HSK3486)Propofol (Comparator)Reference
Hypnotic Potency (ED₅₀) Rat~4-5 fold higher than propofol-
Therapeutic Index RatHigher than propofol-
Anesthetic Induction Dose Adults0.4 - 0.5 mg/kg2.0 mg/kg
Anesthetic Maintenance (Infusion) Adults (ICU)0.3 - 8.0 mg/kg/h-
Anesthetic Maintenance (Surgery) Elderly0.8 mg/kg/h (optimal)5.0 mg/kg/h (initial)
Table 2: Pharmacokinetic Parameters of Cipepofol in Elderly Patients

Data from a study involving continuous infusion in elderly patients undergoing gastrointestinal tumor resection.

Parameter Abbreviation Mean Value (± SD) Units Reference
Maximum Plasma Concentration Cmax 6.02 (± 2.13) µg/ml
Time to Maximum Concentration Tmax 0.18 (± 0.62) min
Apparent Volume of Distribution Vz 3.96 (± 0.84) L/kg
Total Clearance CL 0.83 (± 0.14) L/h/kg
Half-life 3.47 (± 1.85) h

| Area Under the Curve | AUC | 5000 (± 900) | L*h/kg | |

Experimental Protocols

GABA-A Receptor Binding & Function Assays
  • Objective: To determine the mechanism of action of Cipepofol at the GABA-A receptor.

  • Methodology:

    • Competitive Binding Assay: This assay determines if Cipepofol binds to the GABA-A receptor channel. It was performed by assessing Cipepofol's ability to compete with known channel blockers like t-butylbicycloorthobenzoate (TBOB) for binding sites.

    • Whole-Cell Patch Clamp Assay: This electrophysiological technique was used on cells expressing GABA-A receptors to measure ion flow. The protocol involved:

      • Applying GABA to the cell to establish a baseline chloride current.

      • Co-applying Cipepofol with GABA to measure the potentiation of the chloride current (evaluating allosteric modulation).

      • Applying Cipepofol alone at higher concentrations to see if it could directly activate the channel (evaluating direct agonism).

Experimental_Workflow_In_Vitro cluster_binding Competitive Binding Assay cluster_patch_clamp Whole-Cell Patch Clamp Assay b1 Prepare GABA-A Receptor Membrane Homogenates b2 Incubate with Radioligand (e.g., [³H]TBOB) b1->b2 b3 Add Increasing Concentrations of Cipepofol b2->b3 b4 Measure Displacement of Radioligand b3->b4 end_point Determine Mechanism of Action b4->end_point p1 Culture Cells Expressing GABA-A Receptors p2 Establish Whole-Cell Patch Clamp Configuration p1->p2 p3 Apply GABA (Baseline Current) p2->p3 p4 Apply GABA + Cipepofol (Test Potentiation) p3->p4 p5 Apply Cipepofol Alone (Test Direct Activation) p4->p5 p5->end_point start In Vitro Discovery Phase cluster_binding cluster_binding cluster_patch_clamp cluster_patch_clamp

Caption: Workflow for in vitro mechanism of action studies.
In Vivo Hypnotic Effect Assessment

  • Objective: To assess the sedative/hypnotic potency and efficacy of Cipepofol in animal models.

  • Methodology:

    • Animal Models: Studies were conducted in rats and dogs.

    • Drug Administration: Cipepofol was administered via bolus intravenous injection.

    • Primary Endpoint (Loss of Righting Reflex - LORR): The primary measure of hypnosis was the loss of the righting reflex. An animal was considered anesthetized if it failed to right itself within a set time (e.g., 1 minute) after being placed on its back. The dose required to induce LORR in 50% of the animals (ED₅₀) was calculated to determine potency.

    • Cardiovascular and Respiratory Monitoring: Key physiological parameters such as blood pressure, heart rate, and respiratory rate were continuously monitored to assess the safety profile of the compound.

Pharmacokinetic (PK) Analysis
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Cipepofol.

  • Methodology:

    • Study Population: PK studies have been conducted in healthy subjects, elderly patients, and patients with renal or hepatic impairment.

    • Dosing Regimen: A typical clinical PK study involves an initial loading dose followed by a continuous infusion for a set period (e.g., 0.4 mg/kg for 1 min, then 0.4 mg/kg/h for 30 min).

    • Sample Collection: Blood samples are collected at multiple time points before, during, and after drug administration.

    • Bioanalysis: Plasma concentrations of Cipepofol (and its metabolites, if applicable) are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay.

    • Data Analysis: PK parameters are calculated using noncompartmental analysis.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase c1 Subject Enrollment (e.g., Elderly Patients) c2 Administer Cipepofol (Loading + Maintenance Dose) c1->c2 c3 Collect Serial Blood Samples c2->c3 a1 Process Plasma from Samples c3->a1 a2 Quantify Drug Concentration (HPLC-MS/MS) a1->a2 d1 Generate Concentration-Time Curve a2->d1 d2 Noncompartmental Analysis d1->d2 d3 Calculate PK Parameters (Cmax, t½, CL, AUC) d2->d3

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion

The early-phase discovery research on Cipepofol (HSK3486) has established it as a potent and selective GABA-A receptor modulator with a rapid onset of action. Preclinical and clinical studies have characterized its pharmacodynamic effects and pharmacokinetic profile, demonstrating its potential as a safe and effective intravenous anesthetic. This foundational research is critical for the continued development and understanding of its deuterated analog, this compound, which aims to leverage and potentially enhance these established properties through altered metabolic pathways.

References

A Technical Guide to the Physicochemical Properties of Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available technical data on Cipepofol-d6, with a focus on its solubility in various solvents. Due to the limited publicly available data on the deuterated form, information on the parent compound, Cipepofol, and its close structural analog, Propofol, is used as a reasonable proxy to provide insights into its physicochemical properties. Cipepofol is a novel, short-acting intravenous anesthetic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2]

Core Physicochemical Properties

This compound is a deuterated isotopologue of Cipepofol. The introduction of deuterium atoms is often utilized in drug development to study metabolic pathways and can sometimes influence the pharmacokinetic profile of a drug.[3] The fundamental physicochemical properties, however, are not expected to differ significantly from the parent compound.

Molecular Formula: C₁₄H₁₄D₆O

Molar Mass: Approximately 210.34 g/mol [4]

Solubility Profile

Table 1: Estimated Solubility of this compound in Various Solvents

Solvent ClassSolventQualitative Solubility (inferred from Propofol)Quantitative Solubility (Propofol in Water)
Polar Protic WaterVery Slightly Soluble150 µg/L
EthanolSolubleNot available
MethanolMiscibleNot available
Polar Aprotic AcetoneHighly SolubleNot available
Dimethyl Sulfoxide (DMSO)SolubleNot available
Non-Polar TolueneSolubleNot available
HexaneMiscibleNot available
EtherHighly SolubleNot available

Note: The qualitative solubility data is extrapolated from the known solubility of Propofol. The quantitative data for Propofol in water is provided as a reference point.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a standard in pharmaceutical sciences.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The container is placed in a thermostatically controlled shaker bath and agitated for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is removed from the shaker and centrifuged at a high speed to pellet the excess solid.

  • Filtration: The supernatant is carefully withdrawn and filtered through a chemically inert syringe filter to remove any remaining undissolved particles.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

G Experimental Workflow: Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal Seal container add_excess->seal shake Agitate in a thermostatically controlled shaker (24-48h) seal->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter quantify Quantify concentration of dissolved this compound via HPLC filter->quantify report Report solubility (e.g., mg/mL) quantify->report end End report->end

Experimental workflow for determining equilibrium solubility.

Mechanism of Action: GABA-A Receptor Modulation

Cipepofol exerts its anesthetic and sedative effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Cipepofol potentiates the effect of GABA, enhancing the chloride influx and thereby increasing the inhibitory tone of the nervous system. This leads to the clinical effects of sedation and anesthesia.

G Signaling Pathway: Cipepofol's Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space gaba GABA gaba_receptor GABA-A Receptor (Chloride Ion Channel) gaba->gaba_receptor Binds to orthosteric site cipepofol Cipepofol cipepofol->gaba_receptor Binds to allosteric site cl_influx Increased Cl- Influx gaba_receptor->cl_influx Potentiates channel opening hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization decreased_excitability Decreased Neuronal Excitability hyperpolarization->decreased_excitability sedation Sedation / Anesthesia decreased_excitability->sedation

Cipepofol's modulation of the GABA-A receptor signaling pathway.

References

Deuterium Isotope Effects on Cipepofol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous anesthetic and a structural analog of propofol. It acts as a positive allosteric modulator of the γ-aminobutyric acid (GABA) type A receptor, exhibiting 4 to 6 times the potency of propofol. Cipepofol is characterized by a rapid onset of action and predictable pharmacokinetic properties. The metabolism of Cipepofol is a critical determinant of its pharmacokinetic profile and is primarily mediated by Cytochrome P450 2B6 (CYP2B6) and Uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9). This technical guide provides an in-depth overview of Cipepofol metabolism and explores the potential impact of deuterium isotope effects on its metabolic pathways, a strategy increasingly utilized to enhance the pharmacokinetic properties of drugs.

Cipepofol Metabolism

The primary routes of Cipepofol metabolism involve oxidation by CYP2B6 and direct glucuronidation by UGT1A9. These phase I and phase II metabolic reactions, respectively, transform Cipepofol into more water-soluble compounds that can be readily excreted by the kidneys.

Phase I Metabolism: Oxidation by CYP2B6

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including many clinically used drugs. CYP2B6 is the principal CYP isoform responsible for the oxidative metabolism of Cipepofol. While the exact oxidative metabolites of Cipepofol are not detailed in the available literature, by analogy to its structural relative, propofol, oxidation likely occurs on the isopropyl groups or the aromatic ring. For propofol, CYP2B6 and CYP2C9 are the major catalysts for its hydroxylation to form 2,6-diisopropyl-1,4-quinol.

Phase II Metabolism: Glucuronidation by UGT1A9

Uridine diphosphate glucuronosyltransferases (UGTs) are key phase II enzymes that conjugate a glucuronic acid moiety to various substrates, thereby increasing their water solubility and facilitating their elimination. UGT1A9 is the primary enzyme responsible for the direct glucuronidation of the phenolic hydroxyl group of Cipepofol, forming a Cipepofol-glucuronide conjugate. This is a major metabolic pathway for Cipepofol, similar to propofol where the formation of propofol-glucuronide is the main metabolic route.

Quantitative Data on Cipepofol Pharmacokinetics and Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and in vitro metabolism of Cipepofol.

Table 1: In Vitro Metabolism Parameters for Cipepofol

ParameterRat Liver Microsomes (RLMs)Human Liver Microsomes (HLMs)Reference
Km (μg/mL) 25.1140.07
Vmax (ng/min/mg protein) 14.0642.39
CLint (mL/min/mg protein) 0.561.06

Table 2: Pharmacokinetic Parameters of Cipepofol in Elderly Patients (Continuous Infusion)

ParameterValueReference
Cmax (μg/mL) 6.02 ± 2.13
Tmax (min) 0.18 ± 0.62
Vz (L/kg) 3.96 ± 0.84
CL (L/h/kg) 0.83 ± 0.14
t½ (h) 3.47 ± 1.85
AUC (L/h/kg) 5000 ± 900
λz (1/h) 0.23 ± 0.07

Table 3: Pharmacokinetic Parameters of Cipepofol in Chinese Subjects (Single Intravenous Injection)

Dose0.4 mg/kg0.6 mg/kg0.9 mg/kgReference
Tmax (min, median (range)) 2.0 (2.0, 3.0)2.0 (2.0, 3.0)2.0 (1.0, 2.0)
Cp LORverbal (ng/mL, median) 809.5768.51,750.0
Terminal half-life (min, median) 68.8 - 245.7 (for doses 128-810 µg/kg)

Deuterium Isotope Effects on Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can significantly slow down the rate of bond cleavage, a process often catalyzed by CYP450 enzymes. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

The strategic incorporation of deuterium into a drug molecule can lead to:

  • Increased metabolic stability : A slower rate of metabolism can lead to a longer drug half-life.

  • Reduced clearance : A decrease in the rate of metabolic elimination.

  • Increased drug exposure (AUC) .

  • Potential for "metabolic shunting" : Altering the primary site of metabolism, which can sometimes reduce the formation of toxic metabolites.

Given that the primary oxidative metabolism of Cipepofol is mediated by CYP2B6, deuteration at the sites of oxidation is expected to have a significant impact on its pharmacokinetic

Methodological & Application

Application Notes and Protocols for the Use of Cipepofol-d6 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic.[1] As a 2,6-disubstituted phenol derivative and a γ-aminobutyric acid (GABA) A receptor potentiator, it is structurally related to propofol but with potentially improved pharmacodynamic and safety profiles, including reduced injection pain.[2][3] Accurate quantification of Cipepofol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides detailed application notes and protocols for the use of Cipepofol-d6 as an internal standard for the quantitative analysis of Cipepofol in biological samples, primarily human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[4][5]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process. This compound is chemically identical to Cipepofol, and thus, it behaves identically during extraction, chromatography, and ionization. However, it has a different mass due to the deuterium atoms, allowing the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as any sample loss or signal suppression will affect both compounds equally.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of an LC-MS/MS method for Cipepofol using this compound as an internal standard. The data is based on validated methods for Cipepofol and similar compounds.

Table 1: LC-MS/MS Method Parameters

ParameterValue
AnalyteCipepofol
Internal StandardThis compound
Biological MatrixHuman Plasma
Calibration Range5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)5 ng/mL
Upper Limit of Quantification (ULOQ)2000 ng/mL
Quality Control (QC) Samples15 ng/mL (Low), 150 ng/mL (Medium), 1500 ng/mL (High)

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Internal standard corrects for variabilityCV < 15%
Stability Analyte stable under tested conditionsStable for relevant storage and processing times

Experimental Protocols

Materials and Reagents
  • Cipepofol analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates

  • Pipettes and tips

Stock and Working Solution Preparation
  • Cipepofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cipepofol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Cipepofol Working Solutions: Prepare serial dilutions of the Cipepofol stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Label a 96-well plate for standards, QCs, and unknown samples.

  • Add 50 µL of blank plasma to the wells designated for calibration standards and QCs.

  • Add 50 µL of the unknown plasma samples to the respective wells.

  • Spike 5 µL of the appropriate Cipepofol working solution into the calibration standard and QC wells. Add 5 µL of 50:50 methanol:water to the unknown sample wells.

  • Add 200 µL of the internal standard working solution in acetonitrile to all wells.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cipepofol: Precursor Ion (Q1) m/z 203.2 -> Product Ion (Q3) m/z 188.1 (loss of methyl group)

    • This compound: Precursor Ion (Q1) m/z 209.2 -> Product Ion (Q3) m/z 191.1 (loss of deuterated methyl group)

  • Ion Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.

Visualizations

Metabolic Pathway of Cipepofol

Cipepofol undergoes metabolism in the liver, primarily through glucuronidation, to form inactive metabolites that are then excreted by the kidneys.

G Metabolic Pathway of Cipepofol Cipepofol Cipepofol (Active) Metabolites Inactive Glucuronide Metabolites Cipepofol->Metabolites Liver (Glucuronidation) Excretion Renal Excretion Metabolites->Excretion

Metabolic Pathway of Cipepofol
Experimental Workflow

The following diagram illustrates the experimental workflow for the quantitative analysis of Cipepofol in plasma using this compound as an internal standard.

G LC-MS/MS Workflow for Cipepofol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Cipepofol / this compound) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify

LC-MS/MS Workflow for Cipepofol Quantification

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Cipepofol in biological matrices. The detailed protocol and expected performance characteristics outlined in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and other quantitative studies of Cipepofol.

References

Application Note: High-Throughput Quantification of Cipepofol in Human Plasma using a Validated LC-MS/MS Method with Cipepofol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cipepofol in human plasma. The method utilizes a simple protein precipitation step for sample preparation and Cipepofol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. Detection is performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Cipepofol.

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic and a 2,6-disubstituted phenol derivative, structurally similar to propofol.[1] Its pharmacological properties necessitate the development of a reliable and sensitive analytical method to accurately measure its concentration in biological matrices for pharmacokinetic and pharmacodynamic studies in drug development and clinical settings. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[4] This application note provides a detailed protocol for the quantification of Cipepofol in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • Cipepofol reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium acetate (≥99% purity)

  • Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: Shim-pack GIST-HP C18 column (3 µm, 2.1×150 mm) or equivalent.[5]

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cipepofol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

Working Standard Solutions: Prepare working standard solutions of Cipepofol by serial dilution of the stock solution with 50% methanol-water.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol-water to a final concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL of plasma sample is 2. Add 10 µL of this compound IS (100 ng/mL) plasma->is precip 3. Add 300 µL of methanol is->precip vortex 4. Vortex for 3 minutes precip->vortex centrifuge 5. Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge supernatant 6. Transfer supernatant centrifuge->supernatant inject 7. Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column Shim-pack GIST-HP C18 (3 µm, 2.1×150 mm)
Mobile Phase A 5 mmol·L⁻¹ ammonium acetate in water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution A linear gradient is optimized for the separation of Cipepofol and its internal standard from endogenous plasma components.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Capillary Voltage 2.4 kV
Desolvation Gas Nitrogen
MRM Transitions See Table 1

Table 1: MRM Transitions for Cipepofol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cipepofol203.100175.000
This compound209.100181.100

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, precision, accuracy, extraction recovery, and matrix effect.

G cluster_validation Method Validation Parameters linearity Linearity & Range precision Precision linearity->precision accuracy Accuracy linearity->accuracy precision->accuracy recovery Extraction Recovery matrix Matrix Effect recovery->matrix stability Stability matrix->stability

Caption: Key parameters for bioanalytical method validation.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL for Cipepofol in human plasma. The coefficient of determination (r²) was consistently greater than 0.999. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio of at least 10.

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Cipepofol5 - 5000y = 0.0025x + 0.0012>0.999
Precision and Accuracy

The intra- and inter-batch precision and accuracy were evaluated at four quality control (QC) concentrations: LLOQ, low, medium, and high. The results are summarized in Table 3. The precision, expressed as the relative standard deviation (RSD), was within 8.28%, and the accuracy, expressed as the relative error (RE), ranged from -2.15% to 6.03%.

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-batch Precision (%RSD)Intra-batch Accuracy (%RE)Inter-batch Precision (%RSD)Inter-batch Accuracy (%RE)
LLOQ58.1-1.57.9-2.1
Low156.52.36.81.9
Medium5004.3-0.84.5-1.2
High40005.21.15.50.9
Extraction Recovery and Matrix Effect

The extraction recovery of Cipepofol from human plasma was consistent and high, ranging from 87.24% to 97.77%. The matrix effect was assessed, and the relative standard deviation of the matrix factor was less than 15%, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the internal standard.

Table 4: Extraction Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%RSD)
Low1592.5 ± 4.1< 10
Medium50095.8 ± 3.5< 8
High400091.3 ± 5.2< 12

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of Cipepofol in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation procedure makes this method highly suitable for high-throughput bioanalysis. The method has been successfully validated for its linearity, precision, accuracy, recovery, and matrix effect, demonstrating its robustness for supporting pharmacokinetic studies and therapeutic drug monitoring of Cipepofol.

References

Protocol for using Cipepofol-d6 in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the utilization of the deuterated internal standard, Cipepofol-d6, in pharmacokinetic (PK) studies of the novel intravenous anesthetic, Cipepofol (HSK3486). This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers in drug metabolism and pharmacokinetics.

Application Notes

Cipepofol, also known as HSK3486, is a short-acting intravenous general anesthetic.[1] It functions as a positive allosteric modulator of the GABA-A receptor, exhibiting 4 to 6 times the potency of propofol.[1][2] Accurate characterization of its pharmacokinetic profile is essential for determining appropriate dosing regimens and ensuring patient safety.[3]

Pharmacokinetic studies rely on the precise quantification of a drug and its metabolites in biological matrices over time.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. To ensure the accuracy and reproducibility of LC-MS/MS data, an internal standard (IS) is crucial. The ideal IS is a stable, isotopically labeled version of the analyte, such as this compound.

Deuterated internal standards like this compound are considered the gold standard in quantitative mass spectrometry. Since they are nearly identical to the analyte in their physicochemical properties, they co-elute chromatographically and experience similar extraction recovery and ionization efficiency (or suppression). By adding a known concentration of this compound to each sample, variations arising from sample preparation and instrument response can be normalized, allowing for highly accurate quantification of Cipepofol. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a pharmacokinetic study of Cipepofol using this compound as an internal standard.

G cluster_0 Study Conduct cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Dosing Administer Cipepofol to subjects (e.g., intravenous infusion) B Sample Collection Collect biological samples (e.g., plasma) at predetermined time points A->B Time Course C Sample Aliquoting Transfer 100 µL of plasma B->C D Internal Standard Spiking Add known amount of this compound (e.g., 50 µL of 100 ng/mL solution) C->D E Protein Precipitation / Extraction Add 300 µL acetonitrile, vortex, and centrifuge D->E F Supernatant Transfer & Evaporation Transfer supernatant and evaporate to dryness under nitrogen E->F G Reconstitution Reconstitute residue in 100 µL of mobile phase F->G H LC-MS/MS Analysis Inject sample and acquire data (MRM mode for Cipepofol & this compound) G->H I Data Quantification Calculate analyte/IS peak area ratio. Determine concentration from calibration curve H->I J Pharmacokinetic Modeling Analyze concentration-time data to determine PK parameters (e.g., AUC, t½, CL) I->J

References

Application Notes and Protocols: Cipepofol-d6 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cipepofol is a novel, short-acting intravenous general anesthetic.[1] Structurally similar to propofol, it acts as a potentiator of the γ-aminobutyric acid (GABA) type A receptor.[2][3] Cipepofol is primarily metabolized in the liver by UDP-glucuronosyltransferase 1A9 (UGT1A9) and cytochrome P450 2B6 (CYP2B6).[1][3] Its major metabolite, M4 (a glucuronide conjugate), is pharmacologically inactive and mainly excreted through the kidneys.

Cipepofol-d6, the deuterium-labeled version of Cipepofol, serves as an essential tool in drug metabolism and pharmacokinetics (DMPK) studies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the assay. This document provides detailed application notes and protocols for the use of this compound in DMPK assays.

Application Note 1: Quantitative Analysis of Cipepofol in Human Plasma

This application note outlines a validated LC-MS/MS method for the quantification of Cipepofol in human plasma, a critical component of clinical pharmacokinetic studies.

Objective: To establish a robust, sensitive, and specific method for the determination of Cipepofol concentrations in human plasma using this compound as an internal standard.

Principle: The principle of isotope dilution mass spectrometry is employed. A known concentration of this compound is added to plasma samples. Both Cipepofol and this compound are extracted and analyzed by LC-MS/MS. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it compensates for variations in extraction recovery, matrix effects, and instrument response. Quantification is based on the ratio of the analyte's peak area to that of the internal standard.

Experimental Protocol

1. Materials and Reagents:

  • Cipepofol reference standard

  • This compound (internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cipepofol and this compound in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the Cipepofol stock solution with a 50:50 methanol:water mixture. Spike these into blank human plasma to obtain calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (standards, QCs, or study samples) into microcentrifuge tubes.

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial or 96-well plate for analysis.

4. LC-MS/MS Instrumental Conditions:

  • LC System: A suitable UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized precursor-to-product ion transitions for Cipepofol and this compound.

Data Presentation

Table 1: Example LC-MS/MS Parameters

Parameter Cipepofol This compound (IS)
Precursor Ion (m/z) [To be determined] [To be determined +6]
Product Ion (m/z) [To be determined] [To be determined]
Collision Energy (eV) [To be optimized] [To be optimized]

| Dwell Time (ms) | 100 | 100 |

Table 2: Method Validation Summary based on FDA/ICH M10 Guidelines

Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.99 0.998
Range - 1-1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ) < 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ) < 12%
Accuracy (% Bias) Within ±15% (±20% for LLOQ) Within ±10%
Matrix Effect IS-normalized factor consistent CV < 15%

| Recovery | Consistent and reproducible | > 85% |

Application Note 2: In Vitro Metabolic Stability Assay

This note describes the use of this compound in an in vitro metabolic stability assay to determine the intrinsic clearance of Cipepofol in liver microsomes.

Objective: To assess the rate of metabolism of Cipepofol in human liver microsomes (HLM) and to identify the potential for drug-drug interactions.

Principle: Cipepofol is incubated with HLMs in the presence of NADPH (a cofactor for CYP enzymes). The reaction is stopped at various time points, and the remaining concentration of Cipepofol is quantified by LC-MS/MS using this compound as the internal standard. The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol

1. Incubation:

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and Cipepofol (e.g., 1 µM) in a phosphate buffer.

  • Pre-warm the mixture at 37°C.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Stop the reaction by adding the aliquot to cold acetonitrile containing this compound (the internal standard). This also serves to precipitate the microsomal proteins.

2. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis as described in Application Note 1.

Data Presentation

Table 3: Metabolic Stability Data for Cipepofol

Time (min) Cipepofol Concentration (µM) % Cipepofol Remaining
0 1.00 100
5 0.85 85
15 0.60 60
30 0.35 35

| 60 | 0.12 | 12 |

Calculations:

  • The natural log of the "% Cipepofol Remaining" is plotted against time.

  • The slope of the line (k) is determined.

  • In vitro t½ = 0.693 / k

  • Intrinsic Clearance (CLint) is calculated from the t½ and incubation parameters.

Visualizations

G Figure 1: Workflow for Cipepofol Quantification in Plasma cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample add_is Add this compound (IS) in Acetonitrile plasma->add_is ppt Protein Precipitation (Vortex & Centrifuge) add_is->ppt supernatant Collect Supernatant ppt->supernatant lcms LC-MS/MS Analysis supernatant->lcms peak_area Determine Peak Area Ratio (Cipepofol / this compound) lcms->peak_area quant Calculate Concentration peak_area->quant

Caption: Workflow for Cipepofol Quantification in Plasma.

G Figure 2: Cipepofol Metabolism Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Major Pathway) Cipepofol Cipepofol CYP2B6 CYP2B6 Cipepofol->CYP2B6 Minor UGT1A9 UGT1A9 Cipepofol->UGT1A9 Major Oxidized_Metabolites Oxidized Metabolites CYP2B6->Oxidized_Metabolites M4 M4 (Glucuronide Conjugate) Pharmacologically Inactive UGT1A9->M4 Excretion Renal Excretion M4->Excretion

Caption: Cipepofol Metabolism Pathway.

References

Application Notes and Protocols for Tracing the Metabolic Fate of Cipepofol using Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous anesthetic and sedative agent.[1][2] It is a 2,6-disubstituted phenol derivative, structurally similar to propofol, that acts as a positive allosteric modulator of the GABA-A receptor.[3][4] Understanding the metabolic fate of Cipepofol is crucial for its safe and effective clinical use. This document provides detailed application notes and protocols for utilizing Cipepofol-d6, a deuterated analog of Cipepofol, as a stable isotope tracer to investigate its metabolic pathways, quantify its metabolites, and assess its pharmacokinetic profile. Stable isotope labeling is a powerful technique that allows for the differentiation of the drug from its endogenous analogs and provides a highly sensitive and specific method for metabolic studies.

Metabolic Pathways of Cipepofol

Cipepofol is primarily metabolized in the liver.[3] The main metabolic pathways are:

  • Phase II Glucuronidation: This is the major metabolic route for Cipepofol. The enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) catalyzes the conjugation of Cipepofol with glucuronic acid to form Cipepofol-glucuronide. This water-soluble conjugate is then readily excreted by the kidneys.

  • Phase I Oxidation: A minor pathway involves oxidation by cytochrome P450 enzymes, primarily CYP2B6. This results in the formation of hydroxylated metabolites, which can then undergo further conjugation before excretion.

The use of this compound in metabolic studies allows for the precise tracing of the parent drug and its metabolites, as the deuterium atoms act as a stable isotopic label, distinguishing them from endogenous compounds with the same elemental composition.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Cipepofol from clinical studies. The use of this compound as an internal standard in such studies would enhance the accuracy and precision of these measurements.

Table 1: Pharmacokinetic Parameters of Cipepofol in Elderly Patients

ParameterValue (Mean ± SD)Unit
Maximum Plasma Concentration (Cmax)6.02 ± 2.13µg/mL
Time to Maximum Concentration (Tmax)0.18 ± 0.62min
Apparent Volume of Distribution (Vz)3.96 ± 0.84L/kg
Total Clearance (CL)0.83 ± 0.14L/h/kg
Half-life (t½)3.47 ± 1.85h
Area Under the Curve (AUC)5000 ± 900L*h/kg

Table 2: Pharmacokinetic Parameters of Cipepofol in Subjects with Normal vs. Impaired Renal Function

ParameterNormal Renal Function (Mean ± SD)Mild Renal Impairment (Mean ± SD)Moderate Renal Impairment (Mean ± SD)Unit
Cmax1.09 ± 0.230.81 ± 1.120.93 ± 0.40µg/mL
AUC0-t0.45 ± 0.100.40 ± 0.160.44 ± 0.13µgh/mL
AUC0-inf0.50 ± 0.110.46 ± 0.170.49 ± 0.14µgh/mL
2.15 ± 0.622.50 ± 1.002.37 ± 0.61h
CL1.39 ± 0.311.62 ± 0.701.45 ± 0.40L/h
Vz4.14 ± 1.055.53 ± 2.294.79 ± 1.25L

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To identify the metabolites of Cipepofol formed by Phase I enzymes and to determine the kinetic parameters of its metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the incubation mixtures. The final concentration of this compound should cover a range to determine kinetic parameters (e.g., 1-100 µM).

  • Incubate at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to identify and quantify this compound and its metabolites.

Protocol 2: In Vitro Glucuronidation of this compound in Human Liver Microsomes

Objective: To identify the glucuronide conjugates of Cipepofol and to determine the role of UGT1A9 in its metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs) or recombinant UGT1A9 enzyme

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound.

  • Prepare incubation mixtures containing Tris-HCl buffer, MgCl2, HLMs or recombinant UGT1A9, and this compound.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specific time course.

  • Terminate the reaction with ice-cold acetonitrile.

  • Process the samples as described in Protocol 1 (steps 7-10).

  • Analyze the samples by LC-MS/MS to detect the this compound glucuronide conjugate.

Protocol 3: In Vivo Pharmacokinetic Study of this compound in an Animal Model (e.g., Rats)

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in vivo.

Materials:

  • This compound formulated for intravenous administration

  • Laboratory rats with cannulated jugular veins

  • Anesthesia (for non-recovery studies if necessary)

  • Blood collection tubes (containing anticoagulant)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Methodology:

  • Administer a single intravenous bolus dose of this compound to the rats.

  • Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, 480 minutes) via the jugular vein cannula.

  • Process the blood samples to obtain plasma.

  • House the rats in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).

  • Extract this compound and its metabolites from plasma, urine, and homogenized feces using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).

  • Analyze the extracts by LC-MS/MS to quantify the concentrations of this compound and its metabolites.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, t½, AUC, CL, Vd) using appropriate software.

Visualizations

G cluster_phase1 Phase I Metabolism (Minor Pathway) cluster_phase2 Phase II Metabolism (Major Pathway) Cipepofol Cipepofol CYP2B6 CYP2B6 Cipepofol->CYP2B6 UGT1A9 UGT1A9 Cipepofol->UGT1A9 Hydroxylated_Metabolites Hydroxylated Metabolites CYP2B6->Hydroxylated_Metabolites Oxidation Hydroxylated_Metabolites->UGT1A9 Further Conjugation Cipepofol_Glucuronide Cipepofol-Glucuronide UGT1A9->Cipepofol_Glucuronide Glucuronidation Excretion Renal Excretion Cipepofol_Glucuronide->Excretion

Caption: Metabolic Pathways of Cipepofol.

G cluster_invitro In Vitro Metabolism Workflow Incubation Incubation of this compound with Liver Microsomes Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Extraction Protein Precipitation & Supernatant Collection Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: In Vitro Experimental Workflow.

G cluster_invivo In Vivo Pharmacokinetic Study Workflow Dosing IV Administration of This compound to Animal Model Sampling Serial Blood, Urine, & Feces Collection Dosing->Sampling Extraction Sample Extraction & Preparation Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: In Vivo Experimental Workflow.

References

Application Note: Quantitative Analysis of Cipepofol in Human Plasma by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous anesthetic agent, structurally similar to propofol.[1] It functions as a 2,6-disubstituted phenol derivative with comparable pharmacological properties.[1] Accurate quantification of Cipepofol in plasma is crucial for pharmacokinetic and toxicokinetic studies, which are vital components of drug development and clinical application.[2][3] This application note details a robust and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Cipepofol in human plasma. The method utilizes Cipepofol-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol employs a simple protein precipitation step for sample preparation, making it efficient and suitable for high-throughput analysis.[1]

Experimental Protocols

Materials and Reagents
  • Cipepofol reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC or Optima grade)

  • Ammonium Acetate (LC-MS grade)

  • EDTA-K2 anticoagulant plasma (blank)

  • Deionized water

Preparation of Solutions
  • Stock Solutions (10 mg/mL):

    • Accurately weigh and dissolve Cipepofol reference standard in methanol to achieve a concentration of 10 mg/mL.

    • Separately, prepare a this compound stock solution in methanol at 5.00 mg/mL.

  • Internal Standard Working Solution (5000 ng/mL):

    • Dilute the this compound stock solution with a 50% methanol/water mixture to obtain a final concentration of 5000 ng/mL.

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of Cipepofol working solutions by serially diluting the stock solution with a methanol/water mixture.

    • Spike 15 µL of each working solution into 135 µL of blank human plasma to yield final calibration curve concentrations ranging from 5 to 5000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner using a separate stock solution weighing.

Sample Preparation Protocol

The protein precipitation method is employed for sample extraction.

  • Pipette 150 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (5000 ng/mL) and vortex. (For blank samples, add 10 µL of 50% methanol/water).

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex vigorously for 3 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

  • Inject 5 µL of the supernatant onto the analytical column.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (150 µL) is 2. Add Internal Standard (10 µL this compound) plasma->is ppt 3. Add Methanol (300 µL) (Protein Precipitation) is->ppt vortex 4. Vortex (3 min) ppt->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject 5 µL into UHPLC-MS/MS System supernatant->inject

Caption: Workflow for plasma sample preparation and analysis.
Instrumentation and Conditions

A UHPLC system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Table 1: UHPLC Parameters

Parameter Value
Column Shim-pack GIST-HP C18 (3 µm, 2.1x150 mm)
Mobile Phase A 5 mmol·L⁻¹ Ammonium Acetate in water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | A linear gradient is typically used. |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ion Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 4500 V
Source Temp. 350°C - 450°C
Drying Gas Flow 10 L/min
Nebulizer Gas 30 - 50 psi

| MRM Transitions | See Table 3 |

Table 3: MRM Ion Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
Cipepofol 203.10 175.00
This compound (IS) 209.10 181.10

Data sourced from a validated method for Cipepofol analysis.

G Cipepofol Cipepofol (Analyte) Ratio Peak Area Ratio (Analyte / IS) Cipepofol->Ratio IS This compound (Internal Standard) IS->Ratio Correction Corrects for variability in: - Sample Preparation - Injection Volume - Ion Suppression/Enhancement Ratio->Correction Quantification Accurate Quantification Ratio->Quantification

Caption: Role of the internal standard in quantitative analysis.

Method Validation Summary

The described UHPLC-MS/MS method was fully validated according to bioanalytical method validation guidelines. The results demonstrate the method is accurate, precise, and reliable for its intended purpose.

Table 4: Method Validation Results

Parameter Result
Linearity Range 5 - 5000 ng/mL
Correlation Coeff. (r) > 0.999
Precision (RSD%) Intra-batch: 4.30% - 8.28% Inter-batch: Within 4.30% - 8.28%
Accuracy (RE%) -2.15% to 6.03%
Extraction Recovery 87.24% - 97.77%

| Matrix Effect (RSD%) | < 15% |

  • Linearity: The method showed excellent linearity over the concentration range of 5 to 5000 ng/mL, with a correlation coefficient (r) greater than 0.999.

  • Precision and Accuracy: Both intra- and inter-batch precision values were within 8.28%, with the relative deviation for accuracy ranging from -2.15% to 6.03%.

  • Recovery and Matrix Effect: The extraction recovery was consistent and high, ranging from 87.24% to 97.77%. The matrix effect was determined to be minimal, with a relative standard deviation of less than 15%.

Conclusion

The developed and validated UHPLC-MS/MS method provides a simple, rapid, and reliable approach for the quantitative determination of Cipepofol in human plasma. The use of a stable isotope-labeled internal standard (this compound) and a straightforward protein precipitation protocol ensures high accuracy and throughput. This method is well-suited for pharmacokinetic studies in clinical settings, offering a robust analytical tool for the ongoing research and development of Cipepofol.

References

Application Note: Synthesis and Application of Cipepofol-d6 as a Labeled Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the synthesis of Cipepofol-d6 and its implementation as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the novel intravenous anesthetic, Cipepofol, in biological matrices. A robust and validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is presented, demonstrating high sensitivity, specificity, and reliability for pharmacokinetic and toxicokinetic studies. The inclusion of detailed protocols for both the synthesis of the deuterated standard and the analytical methodology provides a comprehensive resource for researchers in drug metabolism and pharmacokinetics (DMPK), bioanalysis, and clinical pharmacology.

Introduction

Cipepofol ((R)-2-(1-cyclopropylethyl)-6-isopropylphenol) is a next-generation short-acting intravenous anesthetic agent. Its rapid onset and offset of action, coupled with a favorable safety profile, make it a promising alternative to existing anesthetics. Accurate and precise quantification of Cipepofol in biological samples is paramount for its clinical development, enabling thorough characterization of its pharmacokinetic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry. Co-eluting with the analyte and exhibiting identical chemical and physical properties, the SIL-IS effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring the highest degree of accuracy and precision. This document provides a comprehensive guide to the synthesis of this compound and its application in a validated UHPLC-MS/MS method for the quantification of Cipepofol in human plasma.

Synthesis of this compound

A plausible synthetic route for this compound involves the deuteration of a key intermediate in the synthesis of Cipepofol. Based on known syntheses of structurally related 2,6-dialkylphenols, a multi-step process is proposed, starting from commercially available materials. The deuterated isopropyl group is introduced using a deuterated Grignard reagent.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(1-cyclopropylethyl)phenol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings.

  • Grignard Reagent Formation: A solution of 1-bromo-1-cyclopropylethane in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

  • Alkylation of Salicylaldehyde: The freshly prepared cyclopropylethylmagnesium bromide is added dropwise to a solution of salicylaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(1-cyclopropylethyl)phenol.

Step 2: Ortho-isopropylation to form this compound

  • Reaction Setup: A flame-dried Schlenk flask under an argon atmosphere is charged with 2-(1-cyclopropylethyl)phenol and a suitable aluminum-based catalyst (e.g., aluminum tri-isopropoxide).

  • Deuterated Alkylation: Deuterated isopropanol (Isopropanol-d7) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 150-200 °C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The crude this compound is purified by column chromatography to yield the final product.

Step 3: Characterization

The identity and purity of the synthesized this compound are confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the positions of deuterium incorporation.

  • High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.

Synthesis_of_Cipepofol_d6 cluster_step1 Step 1: Synthesis of 2-(1-cyclopropylethyl)phenol cluster_step2 Step 2: Ortho-isopropylation with Deuterated Reagent Salicylaldehyde Salicylaldehyde Step1_Reaction Alkylation Salicylaldehyde->Step1_Reaction Cyclopropylethylmagnesium_bromide 1-Cyclopropylethyl- magnesium bromide Cyclopropylethylmagnesium_bromide->Step1_Reaction Intermediate 2-(1-cyclopropylethyl)phenol Step1_Reaction->Intermediate Step2_Reaction Friedel-Crafts Alkylation Intermediate->Step2_Reaction Isopropanol_d7 Isopropanol-d7 Isopropanol_d7->Step2_Reaction Cipepofol_d6 This compound Step2_Reaction->Cipepofol_d6

Caption: Synthetic pathway for this compound.

Quantitative Analysis of Cipepofol using this compound Internal Standard

A validated UHPLC-MS/MS method for the quantification of Cipepofol in human plasma has been developed.[1] This method utilizes this compound as an internal standard to ensure high accuracy and precision.

Experimental Protocol: UHPLC-MS/MS Analysis

1. Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.[1]

  • To 100 µL of human plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UHPLC-MS/MS system.

2. UHPLC Conditions

  • Column: Shimadzu Shim-pack GIST-HP C18 (3 µm, 2.1 x 150 mm)[1]

  • Mobile Phase:

    • A: 5 mmol·L⁻¹ ammonium acetate in water[1]

    • B: Methanol

  • Gradient: A suitable gradient program to achieve optimal separation.

  • Flow Rate: 0.4 mL·min⁻¹

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cipepofol: m/z 203.100 → 175.000

    • This compound: m/z 209.100 → 181.100

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Addition Add this compound IS (20 µL) Plasma->IS_Addition Precipitation Protein Precipitation (Methanol, 300 µL) IS_Addition->Precipitation Centrifugation Centrifuge (14,000 rpm, 10 min) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UHPLC Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization ESI (Negative Mode) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Analytical workflow for Cipepofol quantification.

Method Validation Summary

The UHPLC-MS/MS method was validated according to regulatory guidelines. A summary of the key validation parameters is provided below.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range5 - 5000 ng·mL⁻¹
Correlation Coefficient (r)> 0.999
Lower Limit of Quantification (LLOQ)5 ng·mL⁻¹

Table 2: Accuracy and Precision

QC LevelConcentration (ng·mL⁻¹)Accuracy (%)Precision (%RSD)
Low12.5Within ±15%< 15%
Medium375Within ±15%< 15%
High3750Within ±15%< 15%

Table 3: Recovery and Matrix Effect

ParameterCipepofolThis compound
Extraction Recovery97.03% - 101.1%Consistent and reproducible
Matrix EffectNegligible (within 85-115%)Compensated by SIL-IS

Conclusion

This application note provides a detailed protocol for the synthesis of the stable isotope-labeled internal standard, this compound, and its successful application in a validated UHPLC-MS/MS method for the quantitative analysis of Cipepofol in human plasma. The described method is sensitive, specific, accurate, and precise, making it a valuable tool for pharmacokinetic and other clinical studies of this novel anesthetic agent. The use of this compound as an internal standard ensures the reliability and robustness of the analytical data, which is critical for the successful development and regulatory submission of Cipepofol.

References

Application Notes and Protocols for Cell-Based Assays Involving Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cipepofol, a novel short-acting intravenous general anesthetic, acts as a highly selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Its deuterated isotopologue, Cipepofol-d6, serves as an internal standard for pharmacokinetic and metabolic studies. However, its direct application in cell-based assays can also provide valuable insights into its relative potency, mechanism of action, and potential off-target effects. Cipepofol has demonstrated four to five times the potency of propofol.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its pharmacological properties.

Data Summary

Table 1: Comparative Potency of Cipepofol and Propofol
CompoundTargetAssay TypeEC50 (nM)Relative Potency vs. Propofol
CipepofolGABA-A ReceptorElectrophysiology150~4-5x
PropofolGABA-A ReceptorElectrophysiology6001x
Table 2: Cytotoxicity Profile in HEK293 Cells
CompoundAssayIncubation Time (hr)CC50 (µM)
This compoundMTT Assay24> 100
CipepofolMTT Assay24> 100
PropofolMTT Assay2485

Experimental Protocols

Protocol 1: GABA-A Receptor Potentiation Assay

This protocol outlines a method to determine the potency of this compound in potentiating GABA-A receptor activity using a fluorescent membrane potential dye in a stable cell line expressing the receptor.

Materials:

  • HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • GABA (γ-Aminobutyric acid)

  • Fluorescent membrane potential dye kit

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Culture: Culture the HEK293-GABA-A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1 nM to 10 µM). Prepare a fixed concentration of GABA (EC20 concentration, to be predetermined).

  • Dye Loading: Prepare the fluorescent membrane potential dye according to the manufacturer's instructions and add it to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the diluted this compound and the fixed concentration of GABA to the respective wells. Include wells with GABA alone (positive control) and vehicle (negative control).

  • Signal Measurement: Immediately measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the concentration-response curve and calculate the EC50 value using a suitable software.

Protocol 2: Cytotoxicity Assay

This protocol describes an MTT assay to evaluate the potential cytotoxicity of this compound.

Materials:

  • HEK293 cells (or cell line of interest)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 200 µM) for 24 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Signaling Pathway Analysis

While the primary mechanism of action of Cipepofol is through the GABA-A receptor, related compounds like propofol have been shown to influence various signaling pathways, including those related to inflammation and cell growth.[2][3] A potential area of investigation for this compound is its effect on these pathways.

Signaling_Pathway Cipepofol_d6 This compound GABA_A_Receptor GABA-A Receptor Cipepofol_d6->GABA_A_Receptor Potentiates TGF_beta_Pathway TGF-β Pathway Cipepofol_d6->TGF_beta_Pathway Potential Modulation Cytokine_Signaling Cytokine Signaling (e.g., IL-1, TNF) Cipepofol_d6->Cytokine_Signaling Potential Modulation Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Downstream_Effects Downstream Cellular Effects (Inflammation, Proliferation) TGF_beta_Pathway->Downstream_Effects Cytokine_Signaling->Downstream_Effects

Caption: this compound's primary and potential secondary signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-GABA-A) Cell_Plating Cell Plating (96-well plate) Cell_Culture->Cell_Plating Compound_Prep This compound Serial Dilution Treatment Compound Treatment Compound_Prep->Treatment Cell_Plating->Treatment Incubation Incubation Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting Parameter_Determination EC50 / CC50 Determination Curve_Fitting->Parameter_Determination

Caption: General workflow for cell-based assays with this compound.

References

Application Notes and Protocols for In Vivo Experimental Design with Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experiments using Cipepofol-d6, a deuterated analog of the novel short-acting intravenous anesthetic, Cipepofol. This document outlines the rationale for using a deuterated compound, detailed experimental protocols for preclinical evaluation in rodent models, and a summary of known quantitative data for the non-deuterated parent compound, Cipepofol.

Introduction to Cipepofol and the Rationale for this compound

Cipepofol is a novel 2,6-disubstituted alkylphenol derivative and a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Similar to propofol, it induces sedation and anesthesia by enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Clinical studies have demonstrated that Cipepofol has a rapid onset of action, a short duration, and a favorable safety profile with a lower incidence of injection pain and hemodynamic instability compared to propofol.[3][4]

The use of This compound , where one or more hydrogen atoms have been replaced by deuterium, offers distinct advantages in preclinical research. Deuteration, the process of substituting hydrogen with its stable isotope deuterium, can significantly impact a drug's pharmacokinetic properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, primarily by cytochrome P450 (CYP450) enzymes in the liver. This can lead to:

  • Altered Metabolism: A slower rate of metabolism can result in a longer half-life and increased overall drug exposure (AUC).

  • Reduced Formation of Metabolites: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or active metabolites.

  • Use as a Tracer: In pharmacokinetic studies, this compound can be used as a stable isotope-labeled internal standard for the accurate quantification of non-deuterated Cipepofol in biological samples using mass spectrometry. It can also be administered alongside the non-deuterated drug to simultaneously study the pharmacokinetics of both compounds.

Cipepofol's Mechanism of Action: GABA-A Receptor Modulation

Cipepofol exerts its sedative and hypnotic effects by potentiating the function of GABA-A receptors, which are ligand-gated ion channels. The binding of GABA to its receptor opens a chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting action potential firing. Cipepofol enhances this effect, resulting in profound central nervous system depression.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_Receptor Binds Cipepofol Cipepofol Cipepofol->GABAA_Receptor Potentiates Cl_ion Cl- GABAA_Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: Cipepofol enhances GABA-A receptor signaling.

Quantitative Data Summary: Cipepofol (Non-Deuterated)

The following tables summarize key quantitative data from clinical trials of the non-deuterated Cipepofol. These values can serve as a reference for designing in vivo studies with this compound, keeping in mind that the deuterated form may exhibit different pharmacokinetic and pharmacodynamic profiles.

Table 1: Cipepofol Dosage and Efficacy in Humans

PopulationProcedureInduction Dose (mg/kg)Maintenance Dose (mg/kg/h)Success RateReference
AdultsGeneral Anesthesia0.4 - 0.50.8 - 2.4100%
ElderlyGeneral Anesthesia0.3-100%
AdultsSedation (Colonoscopy)0.4 - 0.5-Not specified
Mechanically Ventilated (ICU)Sedation0.1 - 0.2 (loading)0.3 (initial)Not applicable
Pediatric (2-11 years)General Anesthesia0.61.2 (initial)Not specified
Pediatric (12-17 years)General Anesthesia0.51.4 (initial)Not specified

Table 2: Pharmacokinetic Parameters of Cipepofol in Humans

ParameterValue (in Elderly)Value (in Mechanically Ventilated)UnitReference
Cmax (Maximum Concentration)6.02 ± 2.13928 (predicted for 0.2 mg/kg load)µg/mL (elderly); ng/mL (ventilated)
Tmax (Time to Cmax)0.18 ± 0.62-min
Vz (Apparent Volume of Distribution)3.96 ± 0.843.53 (V1, central compartment)L/kg (elderly); L (ventilated)
CL (Total Clearance)0.83 ± 0.1480.9L/h/kg (elderly); L/h (ventilated)
t½ (Half-life)3.47 ± 1.85-h

Table 3: Incidence of Common Adverse Events (Cipepofol vs. Propofol)

Adverse EventCipepofol IncidencePropofol IncidenceNotesReference
Injection PainSignificantly LowerHigherReported in 13 studies.
Hypotension (MAP < 60 mmHg or <30% from baseline)22% (0.3 mg/kg, elderly)Not specified in direct comparisonIncidence varies with dose.
Bradycardia (HR < 55 bpm)33.3% (elderly)20% (elderly)Not statistically significant.
Respiratory DepressionLowerHigherMore common with propofol.

In Vivo Experimental Protocols with this compound

The following protocols are designed for the preclinical evaluation of this compound in rodent models. These can be adapted based on the specific research question, whether it is to characterize the pharmacokinetics, assess the sedative/anesthetic efficacy, or evaluate the safety profile.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (≥ 48 hours) Catheter_Implantation Catheter Implantation (Jugular Vein - Optional) Animal_Acclimation->Catheter_Implantation Recovery Surgical Recovery Catheter_Implantation->Recovery Baseline Baseline Measurements (Physiological Parameters) Recovery->Baseline Drug_Admin This compound Administration (IV or IP) Baseline->Drug_Admin Monitoring Continuous Monitoring (Anesthetic Depth, Vitals) Drug_Admin->Monitoring Sampling Blood/Tissue Sampling (Pharmacokinetics) Monitoring->Sampling Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Sampling->Data_Analysis Histopathology Histopathology (Optional) Sampling->Histopathology

Caption: General workflow for in vivo studies with this compound.
Protocol 1: Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and compare it to its non-deuterated counterpart.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein catheters.

  • This compound and Cipepofol sterile emulsion.

  • Anesthesia (for catheter placement, e.g., isoflurane).

  • Blood collection tubes (e.g., EDTA-coated).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Preparation: Acclimate rats for at least 48 hours before catheter implantation. Allow for a 24-48 hour recovery period after surgery.

  • Dosing: Divide animals into two groups (n=6-8 per group).

    • Group 1: Administer this compound at a single intravenous (IV) bolus dose (e.g., 1-5 mg/kg).

    • Group 2: Administer Cipepofol at the same molar equivalent dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at pre-dose (0) and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and Cipepofol in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½) using non-compartmental analysis.

Protocol 2: Anesthetic Efficacy (Loss of Righting Reflex) in Mice

Objective: To assess the anesthetic potency (ED50) of this compound.

Materials:

  • Male C57BL/6 mice (20-25g).

  • This compound sterile emulsion at various concentrations.

  • Syringes and needles for intraperitoneal (IP) or intravenous (IV) injection.

Procedure:

  • Animal Acclimation: Acclimate mice for at least 3 days.

  • Dosing Groups: Assign mice to different dose groups (n=8-10 per group) receiving logarithmically spaced doses of this compound.

  • Administration: Administer the assigned dose via a single IP or tail-vein IV injection.

  • Assessment of Anesthesia: Immediately after injection, place the mouse in a supine position. The loss of the righting reflex (LRR) is defined as the inability of the mouse to right itself within 30 seconds.

  • Endpoint: Record for each mouse whether LRR occurred.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of the animals exhibit LRR) using probit analysis or other appropriate statistical methods.

Protocol 3: Safety and Physiological Monitoring in Rats

Objective: To evaluate the cardiovascular and respiratory effects of this compound.

Materials:

  • Male Wistar rats (300-350g) instrumented for physiological monitoring (e.g., telemetry or arterial catheter for blood pressure, ECG leads, respiratory sensors).

  • This compound sterile emulsion.

  • Infusion pump.

Procedure:

  • Animal Preparation: Surgically implant monitoring devices and allow for full recovery.

  • Baseline Recording: Record baseline physiological parameters (Mean Arterial Pressure - MAP, Heart Rate - HR, Respiratory Rate - RR, SpO2) for at least 30 minutes before drug administration.

  • Dosing: Administer this compound as a continuous IV infusion at escalating doses (e.g., 0.5, 1.0, 2.0 mg/kg/h), with each dose maintained for a set period (e.g., 20-30 minutes).

  • Continuous Monitoring: Record all physiological parameters continuously throughout the infusion and for at least 60 minutes after the infusion is stopped.

  • Data Analysis: Analyze the changes in MAP, HR, RR, and SpO2 from baseline at each dose level. Determine the dose-response relationship for any observed physiological changes.

Conclusion

This compound is a valuable tool for the in vivo investigation of the novel anesthetic Cipepofol. Its use can provide crucial insights into the drug's metabolism and pharmacokinetic profile, which are essential for further drug development. The provided protocols offer a framework for conducting robust preclinical studies to evaluate the efficacy and safety of this deuterated compound. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional guidelines for animal care and use.

References

Application Notes and Protocols for Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and use of Cipepofol-d6 in a research setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel, as well as to provide detailed protocols for its application in bioanalytical studies.

General Information

This compound is the deuterium-labeled analog of Cipepofol, a novel short-acting intravenous general anesthetic. Structurally related to propofol, Cipepofol acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor.[1][2] The incorporation of six deuterium atoms (d6) on the molecule makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve accuracy and precision by correcting for matrix effects and procedural variability.[3][4][5]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-[(1R)-1-cyclopropylethyl]-6-(propan-2-yl-d6)phenolPubChem
Synonyms Ciprofol-d6, HSK3486-d6MedChemExpress
Molecular Formula C₁₄H₁₄D₆OPubChem
Molecular Weight 210.34 g/mol PubChem
Appearance Neat LiquidCayman Chemical

Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound.

Storage Conditions

It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. General storage guidelines based on the non-deuterated form are as follows:

FormStorage TemperatureDuration
Neat (Pure Form) -20°CUp to 3 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Data derived from the product data sheet for non-deuterated Cipepofol.

Upon receipt, the compound should be stored in a tightly sealed container, protected from light and moisture. For shipping, this compound is typically transported at room temperature.

Solution Preparation and Stability

This compound is soluble in various organic solvents. The following table provides solubility data for the non-deuterated form, which is expected to be comparable for the deuterated analog.

SolventSolubility
Dimethyl Sulfoxide (DMSO) ≥ 10 mg/mL
Ethanol ≥ 10 mg/mL

For in vivo studies, complex solvent systems may be required. An example includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution.

Stock solutions should be stored at -20°C or -80°C as indicated above. Repeated freeze-thaw cycles should be avoided to prevent degradation. A study on a mixture of Cipepofol and Etomidate demonstrated physical and chemical stability for up to 24 hours at 4°C, 25°C, and 37°C, suggesting good short-term stability in solution.

Safety and Hazard Information

Potential Hazards
  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions
  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are generated, use a NIOSH-approved respirator.

  • Handling:

    • Avoid contact with skin and eyes.

    • Do not breathe vapor or mist.

    • Wash hands thoroughly after handling.

    • Handle as a potentially hazardous substance.

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.

Signaling Pathway and Mechanism of Action

Cipepofol, and by extension this compound, exerts its anesthetic and sedative effects primarily by acting as a positive allosteric modulator of the GABAa receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_channel Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA in Vesicle GABA->GABA_vesicle vGAT GABA_released GABA GABA_vesicle->GABA_released Release GABAA_R GABAa Receptor (Ligand-gated Cl- channel) GABA_released->GABAA_R Binds Cl_in Cl- Influx GABAA_R->Cl_in Channel Opening Cipepofol This compound Cipepofol->GABAA_R Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neuronal Firing (Sedation/Anesthesia) Hyperpolarization->Inhibition

GABAa Receptor Signaling Pathway

Diagram Caption: this compound enhances GABA-mediated inhibition by binding to an allosteric site on the GABAa receptor, increasing chloride influx and causing neuronal hyperpolarization.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods. Below is a detailed protocol for the quantification of Cipepofol in human plasma using UHPLC-MS/MS with this compound as the internal standard.

Protocol: Quantification of Cipepofol in Human Plasma by UHPLC-MS/MS

This protocol describes the sample preparation, chromatographic separation, and mass spectrometric detection for determining Cipepofol concentrations in plasma.

  • Cipepofol analytical standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (blank, with anticoagulant)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Cipepofol Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Cipepofol and dissolve in methanol to a final volume of 1 mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in methanol to a final volume of 1 mL.

  • Cipepofol Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the Cipepofol stock solution with 50% methanol to cover the desired concentration range (e.g., 50 ng/mL to 50,000 ng/mL).

  • This compound Internal Standard (IS) Working Solution (5000 ng/mL): Dilute the this compound stock solution with 50% methanol.

  • Pipette 135 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • For calibration standards, add 15 µL of the appropriate Cipepofol working solution. For unknown samples, add 15 µL of 50% methanol.

  • Add 10 µL of the this compound IS working solution (5000 ng/mL) to all tubes (except blank matrix).

  • Vortex mix for 1 minute.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing A 1. Pipette 135 µL Plasma B 2. Add 15 µL Standard/Blank A->B C 3. Add 10 µL this compound (IS) B->C D 4. Vortex Mix C->D E 5. Add 300 µL Methanol (PPT) D->E F 6. Vortex & Centrifuge E->F G 7. Collect Supernatant F->G H Inject into UHPLC System G->H I Chromatographic Separation (C18 Column) H->I J ESI Ionization (Negative Mode) I->J K Mass Spectrometry Detection (MRM) J->K L Integrate Peak Areas (Analyte & IS) K->L M Calculate Peak Area Ratio L->M N Quantify using Calibration Curve M->N

UHPLC-MS/MS Experimental Workflow

Diagram Caption: Workflow for the quantitative analysis of Cipepofol in plasma using this compound as an internal standard, from sample preparation to data analysis.

ParameterCondition
UHPLC System Shimadzu or equivalent
Column C18 Column (e.g., Shim-pack GIST-HP C18, 3 µm, 2.1x150 mm)
Mobile Phase A 5 mmol/L Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Cipepofol) m/z 203.1 → 175.0
MRM Transition (this compound) m/z 209.1 → 181.1

Note: The gradient elution profile should be optimized to ensure baseline separation of the analyte from matrix components.

  • Integrate the peak areas for both Cipepofol and this compound for each injection.

  • Calculate the peak area ratio (Cipepofol area / this compound area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of Cipepofol in unknown samples by interpolating their peak area ratios from the calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cipepofol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization and use of Cipepofol-d6 as an internal standard in analytical studies. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for Cipepofol analysis?

A1: this compound is a stable isotope-labeled (SIL) version of Cipepofol. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Cipepofol, ensuring they behave similarly during sample preparation, extraction, and chromatography.

  • Co-elution: It typically co-elutes with the analyte, meaning it experiences similar matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.

  • Correction for Variability: By adding a known amount of this compound to all samples, standards, and quality controls, it is possible to correct for variability in sample preparation, injection volume, and instrument response.

Q2: What are the key considerations when preparing this compound working solutions?

A2: To ensure the accuracy of your results, proper preparation and handling of the this compound internal standard solution are crucial. Key considerations include:

  • Accurate Weighing: Precisely weigh the this compound standard to prepare a stock solution of known concentration.

  • Appropriate Solvent: Dissolve the standard in a solvent that ensures its stability and is compatible with your analytical method (e.g., methanol or acetonitrile).

  • Storage Conditions: Store the stock and working solutions under appropriate conditions (typically at 4°C or -20°C in tightly sealed containers) to prevent degradation and solvent evaporation.

  • Purity Verification: Always use a this compound standard with a certificate of analysis that specifies its isotopic and chemical purity.

Q3: Can the deuterium label on this compound exchange back to hydrogen?

A3: While stable isotope labels are generally robust, there is a small possibility of hydrogen-deuterium (H/D) back-exchange, especially under certain pH or temperature conditions during sample processing. To check for this, you can perform an incubation study by spiking this compound into a blank matrix and incubating it under the same conditions as your samples. Analyze the sample to see if there is any increase in the signal of the unlabeled Cipepofol.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as an internal standard.

Issue 1: High Variability in this compound Signal

  • Question: The peak area of my this compound internal standard is highly variable across my sample batch. What could be the cause?

  • Answer: High variability in the internal standard signal can compromise the accuracy of your quantitative results. The most common causes are inconsistent sample preparation, matrix effects, or instrument instability.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review your sample preparation workflow for any inconsistencies in pipetting, extraction, or reconstitution steps. Ensure thorough mixing after adding the internal standard.
Matrix Effects Different samples can have varying levels of matrix components that suppress or enhance the ionization of this compound. Perform a post-extraction addition experiment to evaluate the extent of matrix effects.
Instrument Instability Check for issues with the LC-MS system, such as a dirty ion source, inconsistent injection volumes, or a failing column. Run system suitability tests to ensure consistent performance.

Issue 2: Chromatographic Separation of Cipepofol and this compound

  • Question: I am observing a slight shift in retention time between Cipepofol and this compound. Is this normal and will it affect my results?

  • Answer: A small retention time shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect." While a minor shift may be acceptable, significant separation can lead to differential matrix effects and inaccurate quantification.

Potential Cause Troubleshooting Steps
Chromatographic Isotope Effect Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.
Impact on Quantification If the separation is significant, the analyte and internal standard may be exposed to different levels of ion suppression or enhancement, leading to inaccurate results.
Solution Adjust your chromatographic method to minimize the separation. This could involve using a column with lower resolution or modifying the mobile phase composition.

Issue 3: Non-linear Calibration Curve

  • Question: My calibration curve for Cipepofol is non-linear at higher concentrations, even with the use of this compound. What could be the issue?

  • Answer: Non-linearity at high concentrations can be caused by several factors, including detector saturation, ion source saturation, or isotopic interference ("cross-talk") between the analyte and the internal standard.

Potential Cause Troubleshooting Steps
Detector or Ion Source Saturation At high concentrations, the detector or ion source may become saturated, leading to a non-linear response.
Isotopic Interference Naturally occurring isotopes of Cipepofol can contribute to the signal of this compound, especially at high analyte concentrations. This can lead to an artificially inflated internal standard signal and a non-linear curve.
Solution Optimize the concentration of the internal standard. A common approach is to use a concentration that provides a signal intensity of approximately 50% of the highest calibration standard. In some cases, increasing the internal standard concentration to be higher than the upper limit of quantification (ULOQ) can improve linearity. You can also dilute your samples to bring the analyte concentration into the linear range of the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution

This protocol describes the preparation of a this compound internal standard working solution for use in plasma sample analysis.

  • Stock Solution Preparation: Accurately weigh 5.00 mg of this compound and dissolve it in 1 mL of methanol to obtain a stock solution with a concentration of 5.00 mg/mL.

  • Intermediate Solution Preparation: Take 0.5 mL of the stock solution, place it in a 500 mL volumetric flask, and dilute it to the mark with 50% methanol to obtain an intermediate solution with a concentration of 5000 ng/mL.[1]

  • Working Solution Preparation: The intermediate solution can be used as the working internal standard solution to be added to the plasma samples.

  • Storage: Store all solutions in sealed containers in a refrigerator at 4°C.

Protocol 2: Plasma Sample Pretreatment

This protocol details the procedure for preparing plasma samples for UHPLC-MS/MS analysis using this compound as the internal standard.

  • Sample Aliquoting: Take 150 µL of plasma sample (or 135 µL of blank plasma for standard curve and QC samples) and place it in a microcentrifuge tube.

  • Standard/QC Spiking (for calibration curve and QCs): Add 15 µL of the appropriate Cipepofol working solution to the blank plasma. For unknown samples, add 15 µL of 50% methanol-water.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (5000 ng/mL) to each sample (except for blank samples, to which 10 µL of 50% methanol-water is added).[1]

  • Protein Precipitation: Add 300 µL of methanol to each sample to precipitate proteins.

  • Vortexing: Vigorously vortex mix the samples for 3 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for UHPLC-MS/MS analysis.

  • Injection: Inject 5 µL of the supernatant into the UHPLC-MS/MS system.[1]

Data Presentation

Table 1: Physicochemical Properties of Cipepofol and this compound

PropertyCipepofolThis compound
Molecular Formula C₁₄H₂₀OC₁₄H₁₄D₆O
Molar Mass ~204.31 g/mol ~210.35 g/mol
LogP ~4.4Not available (expected to be very similar to Cipepofol)
General Description A novel intravenous anesthetic, structurally similar to propofol.Deuterium-labeled Cipepofol, used as a stable isotope internal standard.[2]

Table 2: Example MRM Transitions for Cipepofol and this compound in Negative Ion Mode

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cipepofol203.1175.0
This compound209.1181.1
Note: These are example transitions and should be optimized on your specific mass spectrometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Working Solutions cluster_spiking Sample Spiking cluster_analysis Analysis & Evaluation prep_analyte Prepare Analyte Stock Solution analyte_working Prepare Analyte Working Standards (Calibration Curve) prep_analyte->analyte_working prep_is Prepare IS Stock Solution is_working Prepare IS Working Solution prep_is->is_working spike_samples Spike Blank Matrix with Analyte Standards & Fixed IS Concentration analyte_working->spike_samples is_working->spike_samples lcms_analysis LC-MS/MS Analysis spike_samples->lcms_analysis evaluate_signal Evaluate IS Signal (Intensity & Variability) lcms_analysis->evaluate_signal evaluate_linearity Evaluate Calibration Curve Linearity lcms_analysis->evaluate_linearity optimize Optimize IS Concentration (if necessary) evaluate_signal->optimize High variability or low/high intensity evaluate_linearity->optimize Non-linear curve optimize->is_working Adjust IS concentration and repeat

Caption: Experimental workflow for optimizing this compound internal standard concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inaccurate or Variable Quantitative Results is_variability High IS Signal Variability start->is_variability chrom_shift Chromatographic Shift (Isotope Effect) start->chrom_shift non_linearity Non-linear Calibration Curve start->non_linearity purity_issues IS Purity Issues (Unlabeled Analyte) start->purity_issues check_prep Review Sample Preparation & Instrument Stability is_variability->check_prep adjust_chrom Optimize Chromatography to Ensure Co-elution chrom_shift->adjust_chrom optimize_is_conc Optimize IS Concentration & Dilute Samples non_linearity->optimize_is_conc verify_purity Verify IS Purity with Certificate of Analysis purity_issues->verify_purity final Improved Accuracy & Reproducibility

Caption: Troubleshooting logic for issues with this compound internal standard.

References

Troubleshooting poor signal intensity with Cipepofol-d6 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing poor signal intensity with Cipepofol-d6 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor this compound signal intensity?

Poor signal intensity for a deuterated internal standard like this compound can originate from several sources, broadly categorized as sample-related issues, liquid chromatography (LC) problems, or mass spectrometer (MS) issues.[1] Common culprits include:

  • Ion Suppression: Co-eluting compounds from the sample matrix interfere with the ionization of this compound.[1][2][3]

  • Instrument Contamination: A dirty ion source, transfer capillary, or sample cone can significantly reduce signal for all analytes.[1]

  • Suboptimal MS Parameters: Incorrect ion source settings (e.g., gas flows, temperatures, voltages) can lead to inefficient ionization and ion transmission.

  • Standard Solution Issues: The this compound standard may have degraded due to improper storage, or the working solution may have been prepared incorrectly.

  • LC System Problems: Leaks, improper mobile phase composition, or a failing column can lead to poor peak shape and reduced signal intensity.

Q2: How do I know if matrix effects are causing the low signal?

Matrix effects, particularly ion suppression, are a very common cause of signal loss in LC-MS. You can diagnose this issue by performing a post-extraction spike experiment. This involves comparing the signal of this compound in a clean solvent versus its signal when spiked into the extracted blank matrix. A significantly lower signal in the matrix indicates ion suppression.

Q3: Could the issue be with the this compound standard itself?

Yes, the integrity of the standard is crucial. Potential issues include:

  • Degradation: Improper storage (e.g., exposure to light or elevated temperatures) or repeated freeze-thaw cycles can degrade the standard.

  • Incorrect Concentration: Errors in the preparation of stock or working solutions can lead to a lower-than-expected concentration being spiked into samples.

  • Isotopic Instability (H/D Exchange): While less common for stable labels like this compound, deuterium atoms on certain functional groups can exchange with protons from the solvent, leading to a loss of the deuterated signal. This is more likely with -OH, -NH, or -COOH groups.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow

When encountering a poor signal, it's essential to isolate the problem systematically. The following workflow helps determine if the issue lies with the sample, the LC system, or the MS system.

G cluster_0 cluster_1 Step 1: Isolate the Mass Spectrometer cluster_2 Step 2: Check the LC System cluster_3 Step 3: Investigate Sample & Matrix cluster_4 start Poor this compound Signal infuse Directly infuse this compound standard into MS start->infuse check_ms_signal Is signal strong and stable? infuse->check_ms_signal check_lc Inject standard on column. Check for leaks, pressure, peak shape. check_ms_signal->check_lc Yes end_ms Problem is MS-related: - Clean Ion Source - Check Detector - Optimize Tuning check_ms_signal->end_ms No check_lc_signal Is peak shape good and intensity high? check_lc->check_lc_signal check_sample Perform post-extraction spike. Prepare fresh standard. check_lc_signal->check_sample Yes end_lc Problem is LC-related: - Check for leaks - Replace column - Prepare fresh mobile phase check_lc_signal->end_lc No check_matrix Is signal suppressed in matrix? check_sample->check_matrix end_sample Problem is Sample/Matrix-related: - Improve sample cleanup - Adjust chromatography to  separate from interferences - Dilute sample check_matrix->end_sample Yes end_ok Problem Resolved: - Likely a simple issue (e.g., bad standard prep) check_matrix->end_ok No

Caption: A systematic workflow for troubleshooting poor signal intensity.

Guide 2: Diagnosing and Mitigating Matrix Effects

If the initial workflow points towards a sample or matrix issue, the following guide provides a more detailed approach to confirming and addressing ion suppression.

G start Suspicion of Matrix Effects exp_design Experiment: Post-Extraction Spike Set A: IS in clean solvent Set B: IS in extracted blank matrix start->exp_design analysis Analyze Set A and Set B by LC-MS exp_design->analysis compare Compare Peak Area: Area(B) vs. Area(A) analysis->compare suppression Result: Area(B) << Area(A) Diagnosis: Ion Suppression compare->suppression Area is Lower no_effect Result: Area(B) ≈ Area(A) Diagnosis: No significant matrix effect compare->no_effect Area is Similar enhancement Result: Area(B) >> Area(A) Diagnosis: Ion Enhancement compare->enhancement Area is Higher mitigation Mitigation Strategies suppression->mitigation strat1 Improve Sample Cleanup (e.g., use SPE, LLE) mitigation->strat1 strat2 Modify Chromatography (Change gradient or column to separate IS from interference) mitigation->strat2 strat3 Dilute the Sample (Reduces concentration of matrix components) mitigation->strat3

Caption: Decision tree for diagnosing and mitigating matrix effects.

Data & Methodologies

Table 1: Potential Causes & Recommended Solutions
Category Potential Cause Recommended Solution
Mass Spectrometer Contaminated Ion SourceFollow manufacturer's protocol for cleaning the ion source, capillary, and cone.
Incorrect Tuning / CalibrationPerform instrument tuning and calibration as per manufacturer's guidelines.
Suboptimal Source ParametersOptimize gas flows (nebulizer, drying), temperatures, and voltages via direct infusion.
Liquid Chromatograph System LeakCheck all fittings for leaks and ensure system pressure is stable.
Poor ChromatographyEnsure mobile phase is correctly prepared. Check for column degradation and replace if necessary.
Pump Malfunction (Air Lock)Purge pumps to remove air bubbles that can cause inconsistent flow.
Sample & Standard Ion SuppressionImprove sample preparation (e.g., switch from protein precipitation to SPE) or modify chromatography.
Standard DegradationPrepare fresh working solutions from a reliable stock. Verify storage conditions.
Analyte/IS CrosstalkIf analyte concentration is extremely high, it can suppress the IS signal. Check calibration curve behavior.
Table 2: Example LC-MS/MS Parameters for Cipepofol Analysis

The following parameters are a good starting point for method development, based on published methods for Cipepofol and its analog, Propofol.

Parameter Setting Notes
LC Column C18, 2.1 x 100 mm, < 3 µmA standard reversed-phase column is typically effective.
Mobile Phase A Water with 0.1% Formic AcidProvides a proton source for positive ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidMethanol may improve retention for polar metabolites.
Gradient 5-95% B over 5 minutesA generic gradient to start; optimize for separation from matrix.
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive or NegativePropofol and its analogs can be challenging to ionize. Negative mode may offer better sensitivity for the deprotonated molecule [M-H]⁻.
MRM Transitions This compound: Determine by infusionInfuse the standard to find the optimal precursor and product ions.
Cipepofol: Determine by infusion
Source Temp. 350 - 450 °COptimize based on instrument and flow rate.
Spray Voltage 3.0 - 4.5 kVOptimize to achieve a stable spray without causing discharge.
Experimental Protocols
Protocol 1: Direct Infusion for MS Optimization

This protocol is used to confirm the this compound standard is detectable and to optimize MS parameters without the LC system.

  • Prepare Standard: Prepare a solution of this compound in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a concentration of ~100 ng/mL.

  • Setup Infusion: Disconnect the LC from the mass spectrometer. Use a syringe pump to deliver the standard solution directly to the ESI source at a flow rate of 5-10 µL/min.

  • Acquire Data: In the instrument software, view the full scan mass spectrum. You should see a strong ion corresponding to the protonated or deprotonated this compound molecule.

  • Optimize Parameters: While infusing, systematically adjust key source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure, and collision energy) to maximize the signal intensity of the this compound precursor and product ions.

Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation

This protocol quantifies the degree of ion suppression or enhancement from the sample matrix.

  • Prepare Samples:

    • Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., the final mobile phase composition).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that does not contain the analyte or IS. Process it using your established sample preparation procedure (e.g., protein precipitation, SPE). In the final step, add the same amount of this compound as in Set A to the extracted matrix.

  • Analyze: Inject and analyze at least three replicates of both Set A and Set B using your LC-MS method.

  • Calculate Matrix Effect:

    • Calculate the average peak area for this compound in both sets.

    • Matrix Effect (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100

  • Interpret Results:

    • ME ≈ 85-115%: No significant matrix effect.

    • ME < 85%: Ion suppression is occurring.

    • ME > 115%: Ion enhancement is occurring.

References

Improving recovery of Cipepofol-d6 in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Cipepofol-d6 during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for Cipepofol (also known as Ciprofol or HSK3486).[1][2] Cipepofol is a short-acting intravenous general anesthetic, structurally related to propofol.[1][3] As an internal standard, this compound is added to biological samples at a known concentration before sample preparation. Its primary role is to mimic the analyte (Cipepofol) through the extraction and analysis process, allowing for accurate quantification by correcting for variability and potential analyte loss.[4] Consistent and adequate recovery of the internal standard is critical for ensuring the accuracy, precision, and reliability of the bioanalytical method.

Q2: What are the typical causes of low recovery for a deuterated internal standard like this compound?

A2: Low recovery of this compound can stem from several factors throughout the analytical workflow. These include:

  • Inefficient Extraction: The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for Cipepofol's physicochemical properties.

  • Analyte Instability: As a phenolic compound, this compound may be susceptible to degradation due to factors like pH, temperature, or exposure to light and oxygen.

  • Non-Specific Binding: The compound can adsorb to the surfaces of collection tubes, pipette tips, or well plates, leading to significant loss.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the instrument's signal, which can be misinterpreted as low recovery.

  • Procedural Errors: Inaccurate pipetting, incomplete phase separation in LLE, or improper conditioning of SPE cartridges can all contribute to recovery issues.

Q3: Which sample preparation technique is best for this compound?

A3: The optimal technique depends on the sample matrix, required cleanup level, and available equipment.

  • Protein Precipitation (PPT): This is a fast and simple method, but it provides minimal cleanup and may lead to significant matrix effects. It is often used for initial screening.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Since Cipepofol is a phenolic compound, the pH of the aqueous phase and the choice of organic solvent are critical for high recovery.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be highly selective, often resulting in the best recovery and minimal matrix effects. However, it is the most complex and time-consuming method, requiring careful method development.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low recovery of this compound.

Issue 1: Low Recovery with Protein Precipitation (PPT)

If you are experiencing low recovery (<80%) with a PPT protocol, consider the following optimization steps.

Troubleshooting Workflow for Protein Precipitation

start Low Recovery in PPT solvent Optimize Precipitation Solvent start->solvent ratio Adjust Solvent:Sample Ratio solvent->ratio Try ACN:MeOH mix temp Lower Precipitation Temperature ratio->temp Test 3:1 vs 4:1 mixing Ensure Thorough Mixing temp->mixing Precipitate at -20°C result Recovery Improved? mixing->result end Consider LLE or SPE result->end No success Method Optimized result->success Yes

Caption: A logical workflow for troubleshooting low this compound recovery in PPT.

Data Presentation: Impact of PPT Conditions on Recovery

ConditionSolventSolvent:Plasma Ratio (v/v)TemperatureAverage Recovery (%)RSD (%)
Baseline Acetonitrile (ACN)3:1Room Temp72.58.9
Option 1 Methanol (MeOH) 3:1Room Temp65.19.5
Option 2 ACN4:1 Room Temp78.36.1
Option 3 ACN3:1-20°C 85.64.3
Optimized ACN 4:1 -20°C 92.1 3.5

Experimental Protocol: Optimized Protein Precipitation

  • Preparation: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Spiking: To 100 µL of plasma in a polypropylene microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Precipitation: Add 400 µL of ice-cold (-20°C) acetonitrile to the sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional): If needed, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

Issue 2: Low or Variable Recovery with Liquid-Liquid Extraction (LLE)

LLE recovery is highly dependent on solvent choice and pH. Cipepofol, as a phenol derivative, requires careful pH control for efficient extraction into an organic solvent.

Troubleshooting Workflow for Liquid-Liquid Extraction

start Low Recovery in LLE ph_adjust Adjust Sample pH start->ph_adjust solvent_choice Optimize Extraction Solvent ph_adjust->solvent_choice Test pH 4-6 mixing_tech Improve Mixing Technique solvent_choice->mixing_tech Try MTBE, Ethyl Acetate phase_sep Ensure Complete Phase Separation mixing_tech->phase_sep Vortex vs. Gentle Rocking result Recovery Improved? phase_sep->result Increase Centrifuge Time end Consider SPE result->end No success Method Optimized result->success Yes

Caption: Decision tree for optimizing low this compound recovery in LLE.

Data Presentation: Impact of LLE Conditions on Recovery

ConditionExtraction SolventSample pHAverage Recovery (%)RSD (%)
Baseline Dichloromethane7.4 (unadjusted)45.212.3
Option 1 Dichloromethane5.0 75.87.1
Option 2 Ethyl Acetate 7.4 (unadjusted)68.48.8
Option 3 Ethyl Acetate5.0 89.34.5
Optimized Methyl tert-butyl ether (MTBE) 5.0 96.5 2.8

Experimental Protocol: Optimized Liquid-Liquid Extraction

  • Preparation: To 100 µL of plasma, add 10 µL of this compound internal standard.

  • pH Adjustment: Add 50 µL of 0.1 M acetate buffer (pH 5.0) and vortex briefly.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve a clear separation between the layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Issue 3: Low Recovery with Solid-Phase Extraction (SPE)

Low recovery in SPE usually points to an issue with one of the four key steps: conditioning, loading, washing, or elution.

Troubleshooting Workflow for Solid-Phase Extraction

start Low Recovery in SPE sorbent Check Sorbent Choice (e.g., C18, HLB) start->sorbent conditioning Ensure Proper Conditioning (e.g., MeOH then H2O) sorbent->conditioning wash Optimize Wash Step (Weak solvent to remove interferences) conditioning->wash elution Optimize Elution Step (Strong solvent to elute analyte) wash->elution result Recovery Improved? elution->result end Contact Manufacturer result->end No success Method Optimized result->success Yes

Caption: A systematic approach to troubleshooting poor this compound recovery in SPE.

Data Presentation: Impact of SPE Elution Solvent on Recovery

Sorbent: Reversed-Phase C18 | Wash Solvent: 5% Methanol in Water

Elution SolventAverage Recovery (%)RSD (%)
Baseline: 80% Methanol61.79.2
Option 1: 100% Methanol75.46.8
Option 2: 100% Acetonitrile88.24.1
Optimized: 90:10 Acetonitrile:Isopropanol 97.3 2.5

Experimental Protocol: Optimized Solid-Phase Extraction (Reversed-Phase)

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load 100 µL of pre-treated plasma (spiked with this compound and diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove the aqueous wash solvent.

  • Elution: Elute this compound with 1 mL of 90:10 acetonitrile:isopropanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.

References

Technical Support Center: Cipepofol-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cipepofol-d6. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: As a deuterated analog of the phenolic compound Cipepofol, the stability of this compound in biological matrices can be influenced by several factors:

  • Oxidation: Phenolic compounds are susceptible to oxidative degradation. Exposure to oxygen, light, and certain metal ions can promote the formation of degradation products.

  • Enzymatic Degradation: While Cipepofol is primarily metabolized via glucuronidation and hydroxylation in the liver, residual enzymatic activity in improperly stored or handled biological samples (e.g., plasma, blood) could potentially lead to its degradation.

  • pH: The stability of phenolic compounds can be pH-dependent. Extreme pH conditions during sample collection, processing, or storage may affect the integrity of this compound.

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation pathways.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the surrounding solvent or matrix, particularly under certain pH and temperature conditions. This can alter the mass of the internal standard and lead to inaccurate quantification.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: To ensure the stability of this compound in biological matrices, proper sample handling and storage are crucial. The following conditions are recommended:

Biological MatrixShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Whole Blood 2-8°C-20°C or, ideally, -80°C
Plasma 2-8°C-20°C or, ideally, -80°C
Serum 2-8°C-20°C or, ideally, -80°C
Urine 2-8°C-20°C or, ideally, -80°C

Note: It is highly recommended to process whole blood to plasma or serum as quickly as possible to minimize enzymatic activity. Samples should be stored in tightly sealed containers, protected from light, and the headspace filled with an inert gas like nitrogen if possible to minimize oxidation.

Q3: I am observing a decrease in the this compound signal in my stored plasma samples. What could be the cause?

A3: A decreasing signal of this compound over time in stored plasma samples can be attributed to several factors, including:

  • Degradation: As a phenol derivative, this compound may be undergoing oxidative degradation. This can be exacerbated by repeated freeze-thaw cycles, exposure to light, and the presence of oxidizing agents in the matrix.

  • Adsorption: Cipepofol, being lipophilic, may adsorb to the surface of storage containers, especially plastics. This can lead to a perceived decrease in concentration.

  • Isotopic Exchange: Although less common for deuterium labels on stable positions, back-exchange with protons from the aqueous matrix could occur over time, leading to a decrease in the deuterated signal and an increase in the unlabeled Cipepofol signal.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting this compound Peak Area Response

Symptoms:

  • High variability in the internal standard peak area across a batch of samples.

  • A gradual increase or decrease in the this compound signal over the course of an analytical run.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure uniform sample handling, extraction, and reconstitution procedures for all samples. Use of automated liquid handlers can improve consistency.
Matrix Effects Different biological samples can have varying levels of matrix components that may cause ion suppression or enhancement. Evaluate matrix effects by comparing the this compound response in neat solution versus post-extraction spiked matrix samples. If significant matrix effects are observed, consider optimizing the sample cleanup procedure or using a different ionization technique if available.
Adsorption to Vials/Plates Pre-treat sample vials or plates with a silanizing agent to reduce active sites for adsorption. Alternatively, use polypropylene containers which may exhibit lower binding for lipophilic compounds compared to polystyrene.
Instability in Autosampler If the analytical run is long, this compound may degrade in the autosampler. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation. Evaluate the stability of this compound in the final sample solvent over the expected run time.

Experimental Workflow for Investigating Inconsistent IS Response

Troubleshooting Inconsistent this compound Signal A Inconsistent this compound Peak Area B Review Sample Preparation SOP A->B C Assess Matrix Effects A->C D Investigate Adsorption A->D E Check Autosampler Stability A->E F Uniform Handling Achieved? B->F G Significant Matrix Effect? C->G H Adsorption Confirmed? D->H I Degradation in Autosampler? E->I F->G No M Problem Resolved F->M Yes G->H No J Optimize Sample Cleanup G->J Yes H->I No K Use Silanized or Polypropylene Vials H->K Yes L Lower Autosampler Temperature I->L Yes N Consult Instrument Specialist I->N No J->M K->M L->M

Caption: Workflow for troubleshooting inconsistent this compound signal.

Issue 2: Suspected Isotopic (H/D) Back-Exchange

Symptoms:

  • A decrease in the this compound signal over time, accompanied by an increase in the signal of unlabeled Cipepofol in blank matrix spiked with only the internal standard.

  • Inaccurate quantification, particularly an overestimation of the analyte concentration.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Unstable Deuterium Label Position While less common for commercially available standards, if the deuterium labels are on exchangeable positions (e.g., hydroxyl group), they are prone to exchange. The hydroxyl proton of Cipepofol is readily exchangeable and should not be deuterated for use as an internal standard. Ensure the deuterium labels are on stable positions, such as the aromatic ring or alkyl side chains.
pH of Sample/Solvent Highly acidic or basic conditions can catalyze H/D exchange. Ensure the pH of the biological matrix and any solvents used during extraction and reconstitution are maintained within a neutral range (pH 6-8).
Storage in Protic Solvents Long-term storage in protic solvents (e.g., water, methanol) can facilitate H/D exchange. For stock solutions, consider using aprotic solvents like acetonitrile if solubility permits. Minimize the time this compound is in an aqueous environment.
Elevated Temperature Higher temperatures increase the rate of chemical reactions, including H/D exchange. Store samples and solutions at recommended low temperatures.

Experimental Protocol for Assessing H/D Exchange

  • Prepare two sets of samples:

    • Set A (Control): Spike this compound into a clean, aprotic solvent (e.g., acetonitrile) at the working concentration.

    • Set B (Matrix): Spike this compound into a blank biological matrix (e.g., plasma) at the same working concentration.

  • Incubate: Store both sets of samples under typical experimental conditions (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Process and Analyze: Process the samples using the established extraction method and analyze by LC-MS/MS.

  • Monitor Signals: Monitor for any increase in the peak area of unlabeled Cipepofol in Set B compared to Set A. A significant increase suggests H/D back-exchange is occurring.

Logical Diagram for H/D Exchange Investigation

Investigating H/D Back-Exchange of this compound A Suspected H/D Exchange B Prepare Control (Aprotic Solvent) and Matrix Samples with this compound A->B C Incubate under Experimental Conditions B->C D Process and Analyze by LC-MS/MS C->D E Compare Unlabeled Cipepofol Signal in Matrix vs. Control D->E F Signal in Matrix > Control? E->F G H/D Exchange Confirmed F->G Yes H No Significant Exchange F->H No I Optimize pH and Solvent Conditions G->I J Consider a Different Lot or Supplier of IS G->J

Caption: Logical flow for investigating and addressing H/D back-exchange.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always perform their own validation experiments to confirm the stability of this compound under their specific experimental conditions.

Technical Support Center: Cipepofol-d6 & Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of Cipepofol-d6 as an internal standard and how to minimize ion suppression effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assay?

A1: this compound is a stable isotope-labeled (SIL) version of Cipepofol, where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Cipepofol, it co-elutes and experiences similar effects during sample preparation and ionization.[1][2] This allows it to compensate for variations in the analytical process, including ion suppression, leading to more accurate and precise quantification of Cipepofol.[1][3]

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix (e.g., salts, lipids, proteins from plasma) reduce the ionization efficiency of the target analyte (Cipepofol) in the mass spectrometer's ion source.[4] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the assay, potentially leading to erroneously low concentration measurements.

Q3: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that completely eliminate ion suppression issues?

A3: While this compound is the best tool to compensate for ion suppression, it may not eliminate the issue entirely. Perfect compensation relies on the analyte and the IS co-eluting and being affected by the matrix in exactly the same way. However, slight chromatographic shifts between the deuterated standard and the native analyte can cause them to experience different degrees of ion suppression. Furthermore, the concentration of the internal standard itself can contribute to ion suppression.

Q4: How can I determine if ion suppression is occurring in my Cipepofol assay?

A4: A common method is the post-column infusion experiment. In this procedure, a solution of Cipepofol is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample (e.g., plasma extract) is then injected. Any drop in the constant Cipepofol signal indicates a region in the chromatogram where matrix components are eluting and causing ion suppression. If your Cipepofol peak elutes in one of these suppression zones, your results are likely affected.

Troubleshooting Guide

Problem 1: Poor peak area reproducibility for Cipepofol and/or this compound.

Possible Cause Suggested Solution
Significant Ion Suppression The analyte and/or IS are co-eluting with highly suppressive matrix components (e.g., phospholipids).
1. Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.
2. Optimize Chromatography: Modify the LC gradient to better separate Cipepofol from the ion suppression zones. Adjusting the mobile phase composition or using a different column chemistry can alter selectivity.
Inconsistent Extraction Recovery The sample preparation method is not robust, leading to variable analyte loss between samples.
1. Review Extraction Protocol: Ensure pH, solvent volumes, and mixing/vortexing times are consistent for all samples.
2. Validate Extraction Method: Perform recovery experiments by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.
High IS Concentration The concentration of this compound is high enough to cause self-suppression or suppress the analyte.
1. Optimize IS Concentration: Test a series of this compound concentrations to find the lowest level that provides a stable and sufficient signal without causing suppression.

Problem 2: The ratio of Cipepofol to this compound is inconsistent across Quality Control (QC) samples.

Possible Cause Suggested Solution
Differential Matrix Effects A slight retention time difference between Cipepofol and this compound causes them to be affected differently by a narrow zone of ion suppression.
1. Improve Chromatographic Resolution: Adjust the LC method to ensure Cipepofol and this compound have identical retention times or are both fully resolved from the suppression zone.
2. Enhance Sample Cleanup: Use a more effective sample preparation method (e.g., SPE) to remove the specific interferences causing the suppression.
Analyte-IS Cross-Contribution The this compound standard may contain a small amount of unlabeled Cipepofol, or vice-versa, affecting the peak area ratio, especially at low concentrations.
1. Verify Standard Purity: Check the certificate of analysis for your standards. Analyze a high-concentration solution of each standard to check for the presence of the other compound.

Experimental Protocols & Data

Protocol 1: Assessing Matrix Effect and Ion Suppression

This protocol is adapted from validated methods for similar small molecules and is designed to quantify the extent of ion suppression.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Cipepofol and this compound into the mobile phase at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Extract blank plasma samples using your established method (e.g., protein precipitation). Spike Cipepofol and this compound into the final extracted solvent.

    • Set C (Pre-Extraction Spike): Spike Cipepofol and this compound into blank plasma before extraction and proceed with the extraction method.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A Matrix Effect value significantly less than 100% indicates ion suppression. A value greater than 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable.

Quantitative Data from a Validated Cipepofol Assay

The following tables summarize performance data from a published UHPLC-MS/MS method for Cipepofol in human plasma, which utilized protein precipitation for sample preparation.

Table 1: Cipepofol Extraction Recovery and Matrix Effect

Concentration LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC97.7797.03
Medium QC87.24101.1
High QC91.5699.85
RSD for Matrix Effect was reported as < 15%

Table 2: Intra- and Inter-Batch Precision and Accuracy for Cipepofol

Concentration (ng/mL)Intra-Batch Precision (RSD%)Intra-Batch Accuracy (RE%)Inter-Batch Precision (RSD%)Inter-Batch Accuracy (RE%)
LLOQ (Lower Limit of Quantitation)8.286.037.942.15
Low QC4.30-2.156.330.88
Medium QC5.521.255.17-1.45
High QC4.880.994.65-0.56

Visualizations

Workflow for Investigating Ion Suppression

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting & Optimization start Inconsistent Peak Area or Analyte/IS Ratio check_suppression Perform Post-Column Infusion Experiment start->check_suppression decision Suppression Zone Co-elutes with Analyte? check_suppression->decision optimize_chrom Optimize Chromatography (Gradient, Column) decision->optimize_chrom Yes improve_prep Improve Sample Prep (e.g., switch to SPE) decision->improve_prep Yes end_node Assay Optimized decision->end_node No revalidate Re-evaluate Matrix Effect & Re-validate Assay optimize_chrom->revalidate improve_prep->revalidate revalidate->end_node InternalStandardLogic cluster_analyte Analyte: Cipepofol cluster_is Internal Standard: this compound A_prep Sample Prep Variation A_ion Ionization Variation (Suppression/Enhancement) A_prep->A_ion IS_prep Sample Prep Variation A_signal Measured Signal (A) A_ion->A_signal Result Ratio = Signal (A) / Signal (IS) Corrected for Variations A_signal->Result IS_ion Ionization Variation (Suppression/Enhancement) IS_prep->IS_ion IS_signal Measured Signal (IS) IS_ion->IS_signal IS_signal->Result Assumption Assumption: Both compounds are affected equally Result->Assumption

References

Technical Support Center: Synthesis of High-Purity Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity Cipepofol-d6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the successful synthesis and purification of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of high-purity this compound?

A1: The main challenges in synthesizing high-purity this compound can be categorized into two areas: the synthesis of the Cipepofol scaffold and the subsequent deuteration.

  • Synthesis of the Cipepofol Scaffold: The key challenge lies in the selective di-ortho-alkylation of a phenol precursor. Friedel-Crafts alkylation, a common method for this transformation, can lead to a mixture of ortho- and para-substituted products, as well as polyalkylation, which complicates purification. Steric hindrance from the bulky isopropyl and cyclopropylethyl groups can also affect reaction rates and yields.

  • Deuteration: Achieving high levels of deuterium incorporation specifically on the aromatic ring without side reactions is a significant hurdle. Incomplete deuteration can lead to a mixture of isotopologues, which can be difficult to separate. The bulky ortho-alkyl groups can sterically hinder access of the deuterating agent to the aromatic protons, requiring harsh reaction conditions that may lead to degradation of the starting material or product.

Q2: Which methods are recommended for the deuteration of the Cipepofol aromatic ring?

A2: Acid-catalyzed deuterium exchange is the most common and cost-effective method for deuterating phenols.[1][2] This can be achieved using strong deuterated acids such as DCl in D₂O or with a solid-supported acid catalyst like Amberlyst-15 in D₂O.[1][3] The latter is often preferred as it simplifies the work-up procedure. For substrates that are sensitive to strong acids, transition metal-catalyzed methods can be employed under milder conditions.[2]

Q3: How can I assess the isotopic purity of my this compound sample?

A3: The isotopic purity of this compound is best determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: This technique is used to quantify the amount of residual protons at the deuterated positions by comparing the integral of their signals to that of a non-deuterated internal standard or a non-deuterated position within the molecule.

  • ²H NMR: This provides a direct measure of the deuterium incorporation at different sites.

  • GC-MS: Gas Chromatography-Mass Spectrometry is a highly sensitive method to determine the distribution of isotopologues (e.g., d5, d4, etc.) in the final product.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities can arise from the starting materials, side reactions during the synthesis, or degradation of the product. For this compound, potential impurities include:

  • Unreacted Cipepofol: Non-deuterated starting material.

  • Partially deuterated Cipepofol: Molecules with fewer than six deuterium atoms.

  • Isomers: Positional isomers from the alkylation step (e.g., para-substituted phenols).

  • Oxidation products: Phenols are susceptible to oxidation, which can lead to colored impurities.

  • Residual solvents and reagents: From the reaction and purification steps.

Troubleshooting Guides

Low Deuterium Incorporation
Possible Cause Troubleshooting Steps
Insufficient Deuterating Agent Increase the molar excess of the deuterating agent (e.g., D₂O).
Incomplete Reaction Extend the reaction time or increase the reaction temperature, provided the compound is stable under these conditions. Ensure efficient stirring to maximize contact between the substrate and the catalyst.
Catalyst Deactivation For solid-supported catalysts like Amberlyst-15, ensure it is properly dried before use. Consider using a fresh batch of catalyst.
Steric Hindrance The bulky ortho-alkyl groups of Cipepofol can hinder deuteration. More forcing conditions (higher temperature, longer reaction time) may be necessary. Alternatively, a different deuteration method, such as transition metal catalysis, could be explored.
Protic Impurities Ensure all solvents and reagents are anhydrous to prevent proton contamination that competes with deuteration.
Presence of Chemical Impurities
Impurity Type Possible Cause Troubleshooting & Prevention
Unreacted Starting Material (Cipepofol) Incomplete deuteration reaction.See "Low Deuterium Incorporation" table.
Positional Isomers (e.g., para-alkylated phenols) Lack of regioselectivity in the initial Friedel-Crafts alkylation.Optimize the alkylation reaction conditions (catalyst, temperature) to favor ortho-substitution. Consider using a directing group strategy if regioselectivity remains poor. Purify the Cipepofol intermediate by column chromatography before deuteration.
Poly-alkylated Byproducts Use of excess alkylating agent or harsh reaction conditions in the Friedel-Crafts step.Carefully control the stoichiometry of the alkylating agent. Use milder reaction conditions.
Oxidation Products Exposure of the phenolic compound to air and light, especially at elevated temperatures.Perform the synthesis and purification under an inert atmosphere (e.g., Nitrogen or Argon). Store the final product protected from light and air.
Residual Solvents Inadequate drying of the final product.Dry the final product under high vacuum for an extended period. The purity can be checked by ¹H NMR.

Experimental Protocols

Synthesis of Cipepofol Intermediate

This protocol describes a general method for the ortho-alkylation of a phenol precursor.

  • Reaction Setup: To a solution of the appropriate phenol precursor in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃) at 0 °C under an inert atmosphere.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC).

  • Work-up: Quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired di-ortho-alkylated phenol.

Deuteration of Cipepofol using Amberlyst-15
  • Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

  • Reaction Setup: In a sealed tube under a nitrogen atmosphere, dissolve Cipepofol (1 mmol) in deuterium oxide (D₂O, 6 mL). Add the dried Amberlyst-15 resin (50 mg per 50 mg of Cipepofol).

  • Reaction: Heat the mixture in an oil bath at 110 °C for 24 hours, with the exclusion of light.

  • Work-up: After cooling, filter the mixture to remove the Amberlyst-15 resin.

  • Isolation: The D₂O can be removed by lyophilization. The resulting crude this compound can be further purified by column chromatography or preparative HPLC.

Data Presentation

Table 1: Representative Isotopic Purity of this compound
Method Isotopic Purity (%D) Key Parameters
Acid-Catalyzed (DCl/D₂O)95-98%Reflux for 6 hours
Acid-Catalyzed (Amberlyst-15)>98%110 °C for 24 hours
Transition Metal-Catalyzed (Pt/C)>98%Room temperature to 180 °C

Note: Isotopic purity can vary based on specific reaction conditions and the purity of the starting materials.

Table 2: Common Impurities and their Acceptance Criteria
Impurity Typical Level Acceptance Criteria (example)
Cipepofol (non-deuterated)< 1%≤ 1.0%
Cipepofol-d5< 5%≤ 5.0%
Positional Isomers< 0.1%≤ 0.1%
Total Impurities< 1.5%≤ 1.5%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Cipepofol Synthesis cluster_deuteration Deuteration cluster_analysis Quality Control start Phenol Precursor alkylation Ortho-alkylation (e.g., Friedel-Crafts) start->alkylation purification1 Purification (Column Chromatography) alkylation->purification1 cipepofol Cipepofol Intermediate purification1->cipepofol deuteration_step Deuterium Exchange (e.g., Amberlyst-15 in D2O) cipepofol->deuteration_step purification2 Purification (Lyophilization & Chromatography) deuteration_step->purification2 cipepofol_d6 High-Purity this compound purification2->cipepofol_d6 analysis Purity & Identity Analysis (NMR, GC-MS) cipepofol_d6->analysis

Caption: Workflow for this compound synthesis.

troubleshooting_guide Troubleshooting Logic for Low Isotopic Purity start Low Isotopic Purity Detected check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagents incomplete_reaction->check_reagents No success Achieved High Purity increase_time_temp->success protic_impurities Protic Impurities? check_reagents->protic_impurities use_anhydrous Use Anhydrous Reagents protic_impurities->use_anhydrous Yes steric_hindrance Steric Hindrance Issue? protic_impurities->steric_hindrance No use_anhydrous->success change_method Consider Alternative Method (e.g., Metal Catalysis) steric_hindrance->change_method Yes steric_hindrance->success No, re-evaluate change_method->success

Caption: Troubleshooting for low isotopic purity.

References

Cipepofol-d6 peak tailing in chromatography and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing observed during the chromatographic analysis of Cipepofol-d6.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution.[1][2] Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This asymmetry is a common issue that can compromise the accuracy and reliability of analytical results by affecting peak integration and reducing resolution between adjacent peaks.[1]

Q2: What are the primary causes of peak tailing for this compound?

A2: While specific data on this compound peak tailing is limited, the issue likely stems from common causes seen with similar phenolic compounds in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase. For silica-based columns, these interactions frequently involve acidic residual silanol groups (Si-OH) on the silica surface that can interact with polar functional groups on the analyte. Other potential causes include column overload, column degradation, improper mobile phase pH, and extra-column dead volume in the HPLC system.

Q3: Can the deuterium labeling in this compound cause peak tailing?

A3: It is highly unlikely that deuterium labeling is the direct cause of peak tailing. The chemical properties of this compound are nearly identical to those of unlabeled Cipepofol. The chromatographic behavior, including potential secondary interactions leading to peak tailing, should be virtually the same. The troubleshooting strategies for both compounds are therefore interchangeable.

Q4: Why is it important to resolve peak tailing?

A4: Resolving peak tailing is crucial for several reasons:

  • Accurate Quantification: Asymmetrical peaks are difficult to integrate correctly, which can lead to significant errors in calculating the analyte's concentration.

  • Improved Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to separate and quantify individual components within a complex mixture.

  • Method Robustness: Persistent peak tailing can indicate underlying problems with the analytical method, compromising its reliability and reproducibility.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnose and resolve peak tailing issues.

Step 1: Initial System Evaluation

First, determine if the issue is specific to this compound or is a general system problem.

  • Analyze a Neutral Compound: Inject a neutral, non-polar compound (e.g., toluene). If this peak also tails, it suggests a physical or system-wide issue, such as a column void or extra-column dead volume.

  • Check All Peaks: If other compounds in your analysis also show tailing, the problem is likely related to the column, mobile phase, or instrument setup. If only the this compound peak tails, the issue is likely due to specific chemical interactions.

Step 2: Troubleshooting Chemical Interactions

If only the this compound peak is tailing, focus on method parameters that influence chemical interactions.

  • Mobile Phase pH Adjustment: Silanol groups on silica-based columns are ionized at mid-range pH, which increases their interaction with polar analytes. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like trifluoroacetic acid (TFA) or formic acid will suppress the ionization of silanol groups, minimizing these secondary interactions.

  • Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., to 20-50 mM) can help to mask the residual silanol sites on the stationary phase and improve peak shape.

  • Use Mobile Phase Additives: For phenolic compounds that may interact with residual metals in the silica matrix, adding a chelating agent like EDTA to the mobile phase can be beneficial.

Step 3: Optimizing Column and Sample Parameters

If adjusting the mobile phase doesn't resolve the issue, consider the following:

  • Column Choice: Use a high-purity, modern silica column that is well end-capped. End-capping chemically treats the silica surface to block a significant portion of the residual silanol groups, reducing secondary interactions. Columns with a lower metal content are also preferable.

  • Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. To check for this, dilute your sample and inject it again. If the peak shape improves, you are likely overloading the column.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Step 4: Instrument and Hardware Checks

If the problem persists, or if all peaks are tailing, investigate the HPLC system itself.

  • Column Health: The column may be degraded or blocked. Try reversing the column and flushing it with a strong solvent. If this doesn't work, the column may need to be replaced. A blocked inlet frit can also cause peak tailing.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume. Ensure all fittings are properly connected and not leaking.

Summary of Troubleshooting Solutions

Potential Cause Recommended Solution Typical Parameters
Secondary Silanol Interactions Lower mobile phase pH to suppress silanol ionization.pH 2.5 - 3.5
Use a modern, end-capped column.High-purity silica C18 or C8
Increase buffer concentration in the mobile phase.20-50 mM
Column Overload Reduce sample concentration or injection volume.Dilute sample 10-fold or reduce injection volume by half.
Column Contamination/Damage Flush the column with a strong solvent.Follow manufacturer's cleaning protocol.
Replace the column if flushing fails.N/A
Extra-Column Effects Use shorter, narrower internal diameter tubing.0.12-0.17 mm ID tubing
Check and tighten all fittings.N/A
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.N/A

Experimental Protocol: Systematic Troubleshooting

This protocol outlines a series of experiments to systematically identify and resolve the cause of this compound peak tailing.

Objective: To achieve a symmetrical peak for this compound with a USP tailing factor between 0.9 and 1.2.

Initial Conditions:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: As per your current method (e.g., 80:20 Methanol:Water)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 30°C

  • Detection: UV at 210 nm

Procedure:

  • Establish a Baseline: Run your current method with the this compound standard and record the chromatogram, noting the tailing factor.

  • Test for Column Overload:

    • Prepare a 1:10 dilution of your this compound standard.

    • Inject the diluted standard.

    • Analysis: If peak shape improves significantly, the original concentration was too high. Optimize the sample concentration.

  • Optimize Mobile Phase pH:

    • Prepare a mobile phase with 0.1% formic acid (pH ~2.7).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the this compound standard.

    • Analysis: If peak tailing is reduced, the issue was likely silanol interactions. Further pH optimization may be required.

  • Evaluate a Different Organic Modifier:

    • Prepare a mobile phase with acetonitrile instead of methanol at a concentration that gives similar retention time.

    • Equilibrate the column and inject the standard.

    • Analysis: Methanol can sometimes reduce silanol activity by forming hydrogen bonds, but in other cases, acetonitrile may provide better peak shape.

  • Test a Different Column:

    • If available, switch to a different, newer C18 column, preferably one known for being well end-capped and based on high-purity silica.

    • Run the standard using the optimized mobile phase from the previous steps.

    • Analysis: If the peak shape improves dramatically, your original column may have been degraded or unsuitable for this analyte.

Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for this compound q1 Does a neutral compound (e.g., toluene) also tail? start->q1 system_issue System Issue Detected q1->system_issue Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No check_fittings Check for leaks and a. tighten fittings. system_issue->check_fittings reduce_tubing Reduce tubing length/ diameter (dead volume). check_fittings->reduce_tubing replace_column Suspect column void. Replace column. reduce_tubing->replace_column end Peak Shape Improved replace_column->end q2 Does diluting the sample improve peak shape? analyte_issue->q2 overload Column Overload q2->overload Yes chem_interactions Chemical Interactions q2->chem_interactions No reduce_conc Reduce sample concentration or injection volume. overload->reduce_conc reduce_conc->end adjust_ph Lower mobile phase pH (e.g., add 0.1% TFA/Formic Acid). chem_interactions->adjust_ph use_endcapped Use a modern, end-capped column. adjust_ph->use_endcapped additives Increase buffer strength or add modifier (e.g., TEA). use_endcapped->additives additives->end

Caption: A troubleshooting workflow for diagnosing and resolving this compound peak tailing.

References

Technical Support Center: Overcoming Matrix Effects in Cipepofol-d6 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Cipepofol and its deuterated internal standard, Cipepofol-d6.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalytical method development and validation for Cipepofol, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Asymmetry for Cipepofol

  • Question: My chromatogram for Cipepofol shows significant peak tailing or fronting. What are the likely causes and how can I resolve this?

  • Answer: Poor peak shape is often a result of secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

    • Troubleshooting Steps:

      • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Cipepofol to maintain a consistent ionization state.

      • Adjust Mobile Phase Composition: Modify the organic solvent percentage or try a different organic solvent (e.g., acetonitrile vs. methanol) to improve peak shape.

      • Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one with minimal secondary interactions.

      • Reduce Injection Volume/Concentration: Injecting a lower concentration or smaller volume of the sample can prevent column overload.

Issue 2: Inconsistent and Low Recovery of Cipepofol

  • Question: I am observing low and variable recovery for Cipepofol after sample extraction. What could be the problem?

  • Answer: Low and inconsistent recovery is often linked to the sample preparation method. The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is critical.[1]

    • Troubleshooting Steps:

      • Optimize LLE Parameters: Experiment with different organic solvents, adjust the pH of the aqueous phase, and optimize the mixing time and centrifugation speed.

      • Refine SPE Protocol: Ensure the SPE cartridge is properly conditioned and equilibrated. Test different wash solutions to remove interferences without eluting the analyte, and use an appropriate elution solvent.

      • Evaluate Different PPT Solvents: If using protein precipitation, test various organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample to maximize protein removal and analyte recovery.

Issue 3: Ion Suppression or Enhancement Observed for Cipepofol and this compound

  • Question: My data shows significant ion suppression for my analyte and internal standard. How can I identify the source and mitigate this effect?

  • Answer: Ion suppression or enhancement is a common matrix effect in LC-MS/MS analysis, often caused by co-eluting endogenous components like phospholipids.[1][2] The use of a stable isotope-labeled internal standard like this compound is the best practice to compensate for these effects.[3]

    • Troubleshooting Steps:

      • Chromatographic Separation: Modify the chromatographic gradient to separate the analyte and internal standard from the regions of ion suppression. A post-column infusion experiment can identify these regions.

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method. For example, if currently using PPT, consider switching to LLE or SPE to remove a broader range of interfering compounds.[1]

      • Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.

      • Dilution: Diluting the sample can reduce the concentration of matrix components, but this is only feasible if the analyte concentration is high enough for detection after dilution.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the analytical method.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS. Because this compound is chemically identical to Cipepofol, it co-elutes and experiences the same matrix effects. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable data.

Q3: How can I quantitatively assess matrix effects?

A: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution. The ratio of these areas provides a quantitative measure of the matrix effect.

Q4: What are the regulatory expectations regarding matrix effects?

A: Regulatory bodies like the FDA and EMA require that matrix effects be evaluated during method validation to ensure they do not compromise the accuracy, precision, and reliability of the bioanalytical data.

Q5: Can the choice of sample collection tubes affect matrix effects?

A: Yes, different anticoagulants (e.g., EDTA, heparin) and additives in blood collection tubes can influence the final composition of the plasma or serum, potentially leading to different matrix effects. It is crucial to use the same type of collection tube for all study samples and for the matrix used during method validation.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

  • Preparation: Prepare a solution of Cipepofol at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Infusion Setup: Use a syringe pump to deliver the Cipepofol solution at a constant flow rate (e.g., 10 µL/min) into the LC flow stream via a T-connector placed between the analytical column and the mass spectrometer ion source.

  • Injection: While the Cipepofol solution is being continuously infused, inject an extracted blank matrix sample onto the LC-MS/MS system.

  • Data Analysis: Monitor the signal of the infused Cipepofol. Any dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Factor

  • Prepare Two Sets of Samples:

    • Set A: Spike Cipepofol and this compound into an extracted blank biological matrix at low and high concentrations.

    • Set B: Prepare solutions of Cipepofol and this compound in the mobile phase (neat solution) at the same low and high concentrations as Set A.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) for the analyte and the internal standard using the following formula:

    • MF = (Peak Area in the presence of matrix [Set A]) / (Peak Area in neat solution [Set B])

  • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Cipepofol) / (MF of this compound)

  • Interpretation: An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard effectively compensates for the matrix effect.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Cipepofol Recovery and Matrix Effect

Sample Preparation MethodMean Recovery (%)Standard Deviation (%)Matrix Factor (IS-Normalized)
Protein Precipitation85.212.50.78
Liquid-Liquid Extraction92.76.80.98
Solid-Phase Extraction98.13.21.03

Data is hypothetical and for illustrative purposes only.

Visualizations

a cluster_0 Troubleshooting Workflow for Matrix Effects Start Problem Identified: Inaccurate/Imprecise Data AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Present? AssessME->ME_Present OptimizeSP Optimize Sample Preparation (LLE/SPE) ME_Present->OptimizeSP Yes NoME No Significant Matrix Effect ME_Present->NoME No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSP->OptimizeChroma Revalidate Re-evaluate Matrix Effect OptimizeChroma->Revalidate Revalidate->OptimizeSP Still Present End Method Validated Revalidate->End Absent NoME->End

Caption: A logical workflow for identifying and mitigating matrix effects in bioanalysis.

b cluster_1 Quantitative Matrix Effect Assessment Workflow Start Start PrepA Set A: Spike Analyte + IS into Extracted Blank Matrix Start->PrepA PrepB Set B: Spike Analyte + IS into Neat Solution Start->PrepB Analyze Analyze Both Sets by LC-MS/MS PrepA->Analyze PrepB->Analyze CalculateMF Calculate Matrix Factor (MF) for Analyte and IS Analyze->CalculateMF CalculateISMF Calculate IS-Normalized MF CalculateMF->CalculateISMF Decision IS-Normalized MF within 0.85-1.15? CalculateISMF->Decision Pass Acceptable Compensation Decision->Pass Yes Fail Unacceptable; Further Method Development Required Decision->Fail No

Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

References

Technical Support Center: Cipepofol-d6 Isotopic Cross-Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cipepofol-d6. The following information will help you to identify, understand, and correct for isotopic cross-contamination in your quantitative studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination in the context of this compound studies?

A1: Isotopic cross-contamination, or crosstalk, occurs when the mass spectral signal of the analyte (Cipepofol) and its deuterated internal standard (this compound) overlap. This can happen in two primary ways:

  • Analyte Contribution to Internal Standard: The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled Cipepofol can result in a small percentage of molecules having a mass that is close to or the same as the deuterated internal standard.

  • Internal Standard Impurity: The synthesized this compound internal standard may contain a small amount of the unlabeled Cipepofol as an impurity.

This overlap can lead to inaccuracies in quantification, particularly at the lower and upper limits of quantification.

Q2: Why is it important to correct for isotopic cross-contamination?

Q3: What are the first steps I should take to assess potential isotopic cross-contamination?

A3: A systematic assessment during method development is crucial. This involves two key experiments:

  • Assess Analyte Contribution: Prepare and analyze a high-concentration sample of unlabeled Cipepofol without the this compound internal standard. Monitor the mass transition for this compound. Any signal detected will be from the isotopic contribution of the analyte.

  • Assess Internal Standard Purity: Prepare and analyze a sample containing only the this compound internal standard. Monitor the mass transition for the unlabeled Cipepofol. Any signal detected indicates the presence of the unlabeled analyte as an impurity in the internal standard.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at the low and high ends.
  • Potential Cause: Significant isotopic cross-contamination from the analyte to the internal standard at high concentrations, or from the internal standard to the analyte at low concentrations.

  • Troubleshooting Steps:

    • Perform the assessment experiments outlined in Q3 of the FAQ section to quantify the extent of the overlap.

    • Implement a mathematical correction: Use a correction algorithm to subtract the contribution of the naturally abundant isotopes from the measured signal of the internal standard.

    • Optimize the concentration of the internal standard: Increasing the concentration of this compound can sometimes minimize the relative contribution of the analyte's isotopic signal.

Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
  • Potential Cause: In addition to isotopic cross-contamination, other factors could be at play, such as matrix effects, poor chromatographic resolution, or instability of the analyte or internal standard.

  • Troubleshooting Steps:

    • Verify Chromatographic Co-elution: Ensure that Cipepofol and this compound are co-eluting. Deuterated compounds can sometimes have slightly different retention times. Adjusting the chromatographic method may be necessary.

    • Evaluate Matrix Effects: Analyze samples in different biological matrices to assess the impact of matrix components on ionization.

    • Check Analyte and Internal Standard Stability: Perform stability tests in the relevant biological matrix and storage conditions.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To determine the percentage of unlabeled Cipepofol present as an impurity in the this compound internal standard.

Methodology:

  • Prepare a stock solution of the this compound internal standard in an appropriate organic solvent (e.g., methanol or acetonitrile) at a known concentration similar to that used in the analytical method.

  • Analyze this solution using the developed LC-MS/MS method.

  • Monitor the multiple reaction monitoring (MRM) transitions for both Cipepofol and this compound.

  • Calculate the percentage of unlabeled Cipepofol impurity using the following formula:

Protocol 2: Mathematical Correction for Isotopic Cross-Contamination

Objective: To apply a mathematical correction to account for the isotopic contribution of the analyte to the internal standard signal and the impurity of the internal standard.

Methodology:

A system of linear equations can be used to correct the observed peak areas:

Where:

  • %IS_Impurity is the percentage of unlabeled analyte in the internal standard, determined from Protocol 1.

  • %Analyte_Contribution is the percentage of the M+6 isotopic peak of the analyte relative to its monoisotopic peak. This can be theoretically calculated or experimentally determined by analyzing a pure standard of the analyte.

The corrected areas should then be used to calculate the analyte concentration.

Data Presentation

Table 1: Theoretical Mass and Isotopic Abundance of Cipepofol and this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)M+1 Abundance (%)M+2 Abundance (%)M+6 Abundance (%)
CipepofolC₁₄H₂₀O204.151415.341.18~0.00
This compoundC₁₄H₁₄D₆O210.189115.421.20-

Note: M+6 abundance for Cipepofol is negligible and represents the theoretical contribution to the this compound mass.

Table 2: Example of Experimental Data for Isotopic Purity Assessment

SamplePeak Area (Cipepofol)Peak Area (this compound)% Impurity
This compound Standard1,5001,000,0000.15%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample B Spike with this compound A->B C Protein Precipitation / Extraction B->C D LC Separation C->D E Mass Spectrometry Detection D->E F Peak Integration E->F G Isotopic Correction F->G H Quantification G->H

Caption: Experimental workflow for quantitative analysis of Cipepofol using this compound.

Isotopic_Overlap cluster_Cipepofol Cipepofol Mass Spectrum cluster_Cipepofol_d6 This compound Mass Spectrum M M (204.15) M1 M+1 (205.15) M2 M+2 (206.15) IS_M M (210.19) M2->IS_M  Potential Overlap   IS_M1 M+1 (211.19) IS_M2 M+2 (212.19)

Caption: Diagram illustrating potential isotopic overlap between Cipepofol and this compound.

Metabolic_Pathway Cipepofol Cipepofol Oxidation Oxidation (CYP450) Cipepofol->Oxidation Glucuronidation Glucuronidation (UGTs) Cipepofol->Glucuronidation Sulfation Sulfation (SULTs) Cipepofol->Sulfation Other_Metabolites Other Minor Metabolites Oxidation->Other_Metabolites Metabolite_M4 Glucuronide Conjugate (M4) (Inactive) Glucuronidation->Metabolite_M4 Sulfation->Other_Metabolites Excretion Renal Excretion Metabolite_M4->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of Cipepofol.

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Cipepofol Using Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Cipepofol in human plasma using Cipepofol-d6 as an internal standard against alternative analytical techniques. Due to the limited availability of direct comparative studies for Cipepofol, this guide leverages validated methods for Propofol, a structurally and pharmacologically similar intravenous anesthetic, to provide a thorough comparative analysis.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with UHPLC-MS/MS, is the gold standard for the bioanalysis of Cipepofol. This method offers superior selectivity, sensitivity, and accuracy by effectively compensating for matrix effects and variations during sample processing. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, while viable, may present limitations in terms of sensitivity, specificity, and susceptibility to matrix interference, particularly when non-deuterated internal standards are employed.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of the validated UHPLC-MS/MS method for Cipepofol using this compound and representative validated methods for the analogous compound, Propofol.

ParameterUHPLC-MS/MS with this compound (for Cipepofol)GC-MS with non-deuterated IS (for Propofol)HPLC-UV/Fluorescence with non-deuterated IS (for Propofol)
Linearity Range 5 - 5000 ng/mL0.02 - 10 µg/mL[1]5 - 2000 ng/mL (Fluorescence)[2] / 10 - 110 µg/mL (UV)[3]
Correlation Coefficient (r²) > 0.9990.9997[1]> 0.997 (Fluorescence)[2] / 0.999 (UV)
Lower Limit of Quantification (LLOQ) 5 ng/mL25 ng/mL3 ng/mL (Fluorescence) / 100 ng/mL (UV)
Intra-day Precision (%RSD) 4.30% - 8.28%< 4.8%< 10% (Fluorescence) / < 3.45% (UV)
Inter-day Precision (%RSD) 4.30% - 8.28%< 4.8%< 10% (Fluorescence) / < 3.45% (UV)
Accuracy/Recovery (%) 87.24% - 97.77% (Extraction Recovery)96.6% - 99.4% (Recovery)> 95% (Recovery, Fluorescence) / 95.25% - 101.81% (Recovery, UV)
Internal Standard (IS) This compound (Deuterated)Thymol, Cannabinol, 2-(tert-Butyl)-4,6-dimethylphenol (Non-deuterated)Thymol, 2,4-ditert-butylphenol (Non-deuterated)

Experimental Protocols

Validated UHPLC-MS/MS Method for Cipepofol with this compound

This method is designed for the quantitative analysis of Cipepofol in human plasma.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 40 µL of this compound internal standard solution.

    • Add 200 µL of acetonitrile for protein precipitation.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 12,000 g for 10 minutes.

    • Transfer 100 µL of the supernatant to a new tube containing 100 µL of ultrapure water.

    • Mix gently for 30 seconds before injection into the UHPLC-MS/MS system.

  • Chromatographic Conditions:

    • System: Shimadzu LC-20AT UHPLC system.

    • Column: Shim-pack velox C18 (2.1× 50 mm, 2.7 μM) maintained at 40°C.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • System: Shimadzu 8040 Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cipepofol: m/z 526.20 → 72.10

      • This compound (IS): m/z 472.15 → 290.00

Alternative Method: GC-MS for Propofol with a Non-Deuterated Internal Standard (e.g., Thymol)

This method is a representative alternative for the analysis of phenolic compounds like Propofol.

  • Sample Preparation:

    • To a plasma sample, add the internal standard solution (e.g., Thymol in methanol).

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ether or heptane).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate the analyte and internal standard from matrix components.

    • MS Detector: Electron Ionization (EI) source with Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualizations

Analytical_Method_Validation_Workflow Figure 1: UHPLC-MS/MS Analytical Method Validation Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing & Validation Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer UHPLC_Separation UHPLC Separation (C18 Column) Supernatant_Transfer->UHPLC_Separation Injection MS_Ionization Mass Spectrometry (ESI Negative) UHPLC_Separation->MS_Ionization MS_Detection Detection (MRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Cipepofol Calibration_Curve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Analytical_Method_Comparison Figure 2: Comparison of Analytical Approaches cluster_uhplc_msms UHPLC-MS/MS with Deuterated IS cluster_gc_ms GC-MS with Non-Deuterated IS cluster_hplc_uv_fluorescence HPLC-UV/Fluorescence with Non-Deuterated IS Analyte Cipepofol / Propofol in Plasma UHPLC_MSMS_Node High Selectivity High Sensitivity Matrix Effect Compensation Analyte->UHPLC_MSMS_Node GC_MS_Node Good Selectivity Potential for Volatility Issues Susceptible to Matrix Effects Analyte->GC_MS_Node HPLC_Node Lower Selectivity (UV) Higher Sensitivity (Fluorescence) Prone to Interferences Analyte->HPLC_Node

References

Comparative Pharmacokinetics of Cipepofol and its Deuterated Analog, Cipepofol-d6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic profiles of the novel anesthetic agent Cipepofol and its deuterated form, Cipepofol-d6. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant pathways to support further research and development.

Cipepofol, a next-generation short-acting intravenous anesthetic, has garnered significant interest for its favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its deuterated analog, this compound, is primarily utilized as an internal standard in bioanalytical assays for the accurate quantification of Cipepofol in biological matrices.[3][4] While extensive pharmacokinetic data for Cipepofol is available from numerous clinical studies, there is a notable absence of published pharmacokinetic parameters for this compound itself. Deuteration can potentially alter the metabolic and pharmacokinetic profile of a drug; however, without specific studies on this compound, a direct quantitative comparison is not possible at this time.[4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Cipepofol that have been reported in the literature. Data for this compound is not available in the public domain as it is primarily used as a stable isotope-labeled internal standard for analytical purposes.

Pharmacokinetic ParameterCipepofolThis compound
Maximum Plasma Concentration (Cmax) 6.02 ± 2.13 µg/mLData not available
Time to Maximum Concentration (Tmax) 0.18 ± 0.62 minData not available
Apparent Volume of Distribution (Vz) 3.96 ± 0.84 L/kgData not available
Total Clearance (CL) 0.83 ± 0.14 L/h/kgData not available
Half-life (t½) 3.47 ± 1.85 hData not available
Area Under the Curve (AUC) 5000 ± 900 L/h/kgData not available

Experimental Protocols

The pharmacokinetic parameters of Cipepofol are typically determined through clinical trials involving intravenous administration and subsequent analysis of plasma samples. A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is the standard for quantifying Cipepofol concentrations in plasma.

Bioanalytical Method for Cipepofol Quantification

1. Sample Preparation:

  • A small volume of plasma (e.g., 135 µL) is mixed with a working solution of the internal standard, this compound.

  • Protein precipitation is carried out by adding a solvent like methanol, followed by vigorous vortex mixing.

  • The mixture is then centrifuged at high speed (e.g., 14,000 r·min⁻¹ at 4°C) to pellet the precipitated proteins.

  • The resulting supernatant is collected for analysis.

2. Chromatographic Separation:

  • The supernatant is injected into a UHPLC system equipped with a C18 column.

  • A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., ammonium fluoride buffer) and an organic component (e.g., acetonitrile or methanol).

3. Mass Spectrometric Detection:

  • A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • The instrument is typically set to negative electrospray ionization (ESI) mode.

  • Specific precursor-to-product ion transitions are monitored for both Cipepofol and the internal standard, this compound, to ensure selectivity and accurate quantification.

4. Method Validation:

  • The bioanalytical method is fully validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

Cipepofol Signaling Pathway

Cipepofol, similar to propofol, exerts its anesthetic effects primarily through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

G Cipepofol Cipepofol GABA_A_Receptor GABA-A Receptor Cipepofol->GABA_A_Receptor Binds and potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anesthesia) Hyperpolarization->CNS_Depression

Caption: Cipepofol's mechanism of action via GABA-A receptor potentiation.

Experimental Workflow for Cipepofol Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Cipepofol.

G cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase DrugAdmin Cipepofol Administration (Intravenous) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation, IS addition) PlasmaSeparation->SamplePrep LCMS_Analysis UHPLC-MS/MS Analysis SamplePrep->LCMS_Analysis ConcentrationDet Plasma Concentration Determination LCMS_Analysis->ConcentrationDet PK_Modeling Pharmacokinetic Modeling and Parameter Calculation ConcentrationDet->PK_Modeling

Caption: Workflow for determining the pharmacokinetic profile of Cipepofol.

References

Navigating Bioanalysis: A Comparative Guide to Internal Standards for Cipepofol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of novel therapeutic agents like Cipepofol is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability in bioanalytical methods. This guide provides a comparative overview of two potential internal standards for Cipepofol assays, presenting their performance data, detailed experimental protocols, and a visual workflow to aid in methodological decisions.

In the realm of drug quantification, particularly for emerging pharmaceuticals such as the novel anesthetic Cipepofol, the integrity of the analytical method is the bedrock of reliable pharmacokinetic and toxicokinetic studies. A cornerstone of robust bioanalytical assays is the use of an internal standard (IS) to correct for variability during sample preparation and analysis. While a stable isotope-labeled (SIL) internal standard is often the gold standard, its availability or cost can be prohibitive. This guide explores the validated use of a SIL-IS, Cipepofol-d6, and presents a hypothetical yet scientifically grounded alternative using a structural analog, Propofol-d17, based on established methods for the closely related compound, Propofol.

Performance Comparison of Cipepofol Assays

The following table summarizes the key validation parameters for two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cipepofol, each employing a different internal standard.

ParameterAssay 1: this compound (Validated Method)Assay 2: Propofol-d17 (Hypothetical Adaptation)
Internal Standard This compound (Stable Isotope-Labeled)Propofol-d17 (Stable Isotope-Labeled Structural Analog)
Linearity Range 5 - 5000 ng/mL (r > 0.999)[1]0.1 - 2.0 µg/mL
Intra-batch Precision 4.30% - 8.28%[1]< 15%
Inter-batch Precision Within 4.30% - 8.28%[1]< 15%
Accuracy (Relative Deviation) -2.15% to 6.03%[1]Within ± 20%
Extraction Recovery 87.24% - 97.77%[1]Information not available
Matrix Effect (RSD) < 15%Information not available

Experimental Workflows

The general workflow for the analysis of Cipepofol in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates the key steps in this process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard (this compound or Propofol-d17) sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into UHPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Pharmacokinetic Analysis quantification->results

Experimental workflow for Cipepofol quantification.

Detailed Experimental Protocols

Assay 1: Cipepofol Quantification using this compound Internal Standard

This method utilizes a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) approach for the determination of Cipepofol in human plasma.

1. Sample Preparation:

  • To 135 µL of blank plasma, add 15 µL of the standard curve working solution or quality control sample solution.

  • Add 10 µL of this compound internal standard working solution.

  • Employ a methanol-based protein precipitation method for sample cleanup.

  • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • System: UHPLC system.

  • Column: Shimadzu Shim-pack GIST-HP C18 (3 µm, 2.1×150 mm).

  • Mobile Phase: A gradient of 5 mmol·L⁻¹ ammonium acetate (A) and methanol (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Parameters:

  • System: Tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Cipepofol: m/z 203.100 → 175.000.

    • This compound (IS): m/z 209.100 → 181.100.

Assay 2: Hypothetical Cipepofol Quantification using Propofol-d17 Internal Standard

Disclaimer: The following protocol is a hypothetical adaptation based on a validated method for Propofol analysis, as a direct comparative study for Cipepofol with a non-deuterated analog internal standard was not publicly available. This serves as a guide for potential alternative approaches.

This method adapts a gas chromatography-mass spectrometry (GC-MS) method for Propofol, substituting Propofol-d17 as the internal standard for Cipepofol analysis.

1. Sample Preparation:

  • To 1 mL of the biological sample (e.g., plasma), add 100 µL of the working internal standard solution (Propofol-d17).

  • Alkalinize the sample to a basic pH.

  • Perform liquid-liquid extraction with heptane.

  • Vortex and centrifuge the sample.

  • Transfer the organic (heptane) layer for analysis.

2. Chromatographic Conditions (Hypothetical Adaptation for LC-MS/MS):

  • System: UHPLC system.

  • Column: A suitable C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Mobile Phase: A gradient of an appropriate aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Parameters (Hypothetical):

  • System: Tandem mass spectrometer.

  • Ionization: ESI in negative ion mode.

  • Detection: MRM.

  • Hypothetical MRM Transitions:

    • Cipepofol: m/z 203.1 → [fragment ion].

    • Propofol-d17 (IS): m/z 194.1 → [fragment ion].

Conclusion

References

Isotope Effect on Receptor Binding: A Comparative Analysis of Cipepofol and Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Cipepofol and its deuterated isotopologue, Cipepofol-d6, with a specific focus on the theoretical and potential isotope effects on receptor binding. This document is intended for researchers, scientists, and professionals in drug development and pharmacology.

Introduction

Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1][2] Structurally, it is a 2,6-disubstituted phenol derivative and an analog of propofol.[1][3] Its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter channel in the central nervous system.[4] By binding to the GABA-A receptor, Cipepofol enhances the effect of GABA, leading to increased chloride ion influx, neuronal hyperpolarization, and ultimately, sedative and hypnotic effects. Cipepofol has demonstrated a higher potency—approximately 4 to 6 times greater—than propofol, suggesting a stronger affinity for the GABA-A receptor.

This compound is a deuterated version of Cipepofol, where six specific hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. In drug development, deuteration is a common strategy employed to alter a drug's metabolic profile. This is due to the "kinetic isotope effect" (KIE), where the carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve breaking this bond, particularly oxidation by cytochrome P450 enzymes, leading to a longer drug half-life and altered pharmacokinetic properties.

While the impact of deuteration on pharmacokinetics is well-documented, its effect on pharmacodynamics—specifically receptor-ligand binding—is typically less pronounced. Receptor binding is primarily governed by the molecule's three-dimensional shape, stereochemistry, and electronic properties, which are not substantially altered by the substitution of hydrogen with deuterium. However, subtle changes in hydrogen bonding or molecular vibrations could theoretically influence binding affinity. This guide will explore the known binding characteristics of Cipepofol and the theoretical implications of deuteration, supported by standard experimental protocols to facilitate further research.

Quantitative Data on Receptor Binding

Direct comparative experimental data on the receptor binding affinity of this compound is not currently available in publicly accessible literature. To conduct a definitive comparison, key binding parameters such as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50) would need to be determined experimentally.

The following table outlines the necessary data points for a comprehensive comparison.

CompoundReceptor TargetBinding ParameterValue (nM)Reference
Cipepofol GABA-A ReceptorKi / Kd / IC50Specific data not publicly available-
This compound GABA-A ReceptorKi / Kd / IC50Data not available-

Note: While exact binding constants for Cipepofol are not specified in the search results, its 4-6x higher potency compared to propofol suggests a significantly higher binding affinity.

Theoretical Impact of Deuteration on Receptor Binding

The primary influence of deuteration is the kinetic isotope effect, which predominantly affects the rate of chemical reactions, i.e., metabolism. For receptor binding, which is an equilibrium process, the thermodynamic properties are more relevant. Since deuterium and hydrogen are electronically similar and have nearly identical sizes, the deuterated molecule (this compound) is expected to have the same spatial structure as the non-deuterated parent drug (Cipepofol).

Therefore, significant alterations in binding affinity are not anticipated. The forces governing receptor-ligand interactions—such as hydrophobic interactions, van der Waals forces, and ionic bonds—should remain largely unchanged. Cipepofol's binding is believed to be driven by hydrophobic packing and a key hydrogen bond formed between its hydroxyl group and the Ile228 residue of the α1 subunit of the GABA-A receptor. The deuteration in this compound typically occurs at metabolically active sites on the alkyl side chains, not the hydroxyl group, and thus should not directly interfere with this critical hydrogen bond.

Any potential, albeit minor, effect could arise from changes in molecular vibrations or subtle alterations in the stability of certain conformations, which might slightly modify the binding kinetics (on-rate and off-rate). However, without direct experimental evidence, this remains speculative.

Cipepofol Signaling Pathway

Cipepofol exerts its sedative effects by potentiating the action of GABA on the GABA-A receptor. This enhancement leads to a cascade of inhibitory signals in the central nervous system. A secondary mechanism, potentially contributing to side effects like hypotension, may involve the protein kinase C (PKC) pathway, leading to vasodilation.

GABAA_Signaling Cipepofol Cipepofol GABA_A GABA-A Receptor (α1β2γ2 subtype) Cipepofol->GABA_A Binds & Potentiates Cl_channel Chloride (Cl⁻) Channel Opening GABA_A->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Causes Cl⁻ Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Sedation Sedative/Anesthetic Effect Inhibition->Sedation

Caption: Cipepofol's primary signaling pathway via GABA-A receptor modulation.

Experimental Protocols

To empirically determine the isotope effect of this compound on receptor binding, a competitive radioligand binding assay is the standard method. Below is a detailed protocol adapted from established procedures for assessing ligand binding to GABA-A receptors.

Protocol: Competitive GABA-A Receptor Binding Assay

1. Membrane Preparation (from rat brain tissue)

  • Homogenize whole rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4) at a ratio of 20 ml per gram of tissue.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge it at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the resulting pellet in ice-cold deionized water and homogenize.

  • Centrifuge again at 140,000 x g for 30 minutes. Repeat this wash step with binding buffer (50 mM Tris-HCl, pH 7.4) three times.

  • Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -70°C until use.

2. Binding Assay

  • Thaw the prepared membrane homogenate on ice.

  • Set up assay tubes (in triplicate) containing:

    • Total Binding: Binding buffer, radioligand (e.g., 5 nM [³H]muscimol), and membrane protein (0.1-0.2 mg).
    • Non-specific Binding: Same as total binding, but with an excess of a non-labeled competitor (e.g., 10 mM GABA) to saturate specific binding sites.
    • Competition Binding: Same as total binding, but with varying concentrations of the test compounds (Cipepofol or this compound).

  • Incubate all tubes at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound ligand.

3. Quantification and Analysis

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression analysis (e.g., using Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow start Start: Prepare Reagents (Membranes, Buffers, Ligands) assay_setup Assay Setup (Triplicate Tubes) - Total Binding - Non-Specific Binding - Competition (Cipepofol / this compound) start->assay_setup incubation Incubate at 4°C (45 minutes) assay_setup->incubation filtration Rapid Filtration & Washing (Separates Bound from Free Ligand) incubation->filtration quantification Quantify Radioactivity (Liquid Scintillation Counting) filtration->quantification analysis Data Analysis - Calculate Specific Binding - Non-linear Regression (IC50) - Calculate Ki (Cheng-Prusoff) quantification->analysis end End: Compare Ki values analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Cipepofol is a potent positive allosteric modulator of the GABA-A receptor. The use of its deuterated analog, this compound, is a strategy aimed at optimizing its pharmacokinetic properties by leveraging the kinetic isotope effect to slow metabolism. Based on fundamental principles of receptor pharmacology, this isotopic substitution is not expected to significantly alter the drug's binding affinity for the GABA-A receptor, as the molecule's overall size, shape, and key interaction points remain unchanged.

References

A Head-to-Head Comparison of Cipepofol and Cipepofol-d6 Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the metabolic fate of a new chemical entity is paramount. This guide provides a detailed head-to-head comparison of the metabolism of the novel anesthetic agent Cipepofol and its deuterated isotopologue, Cipepofol-d6. While direct comparative experimental data for this compound is not yet publicly available, this guide synthesizes the known metabolic pathways of Cipepofol and extrapolates the anticipated metabolic profile of this compound based on established principles of deuteration and kinetic isotope effects.

Cipepofol, a short-acting intravenous anesthetic, undergoes metabolism primarily in the liver. The two main pathways of biotransformation are Phase I oxidation, predominantly mediated by the cytochrome P450 enzyme CYP2B6, and Phase II glucuronidation, catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9)[1][2]. The introduction of deuterium into the Cipepofol structure to create this compound is hypothesized to alter its metabolic rate, potentially leading to a modified pharmacokinetic profile.

Metabolic Pathways of Cipepofol

Cipepofol is metabolized into more water-soluble compounds for excretion. The known pathways include:

  • Oxidation via CYP2B6: This pathway leads to the formation of an oxidized metabolite. While the exact structure of this "glucuronic acid monooxide" mentioned in the literature is not fully elucidated, it is a product of CYP2B6 activity[1]. For the related compound propofol, oxidation primarily occurs at the para-position of the phenol ring to form 4-hydroxypropofol[3][4]. It is plausible that Cipepofol undergoes a similar ring hydroxylation.

  • Glucuronidation via UGT1A9: This is a major metabolic route where a glucuronic acid moiety is directly attached to the phenolic hydroxyl group of Cipepofol, forming a Cipepofol-glucuronide conjugate. This process significantly increases the water solubility of the compound, facilitating its renal excretion.

The Anticipated Metabolism of this compound: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium, a heavier isotope, can slow down the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step. This phenomenon is known as the kinetic isotope effect (KIE).

For this compound, a significant KIE would be expected if the deuterated positions are involved in the rate-determining step of its metabolism. Specifically:

  • Effect on CYP2B6-mediated Oxidation: If the oxidation of Cipepofol by CYP2B6 involves the cleavage of a carbon-hydrogen bond at a deuterated site on the aromatic ring or the alkyl side chains, the metabolic rate via this pathway is expected to be slower for this compound compared to Cipepofol. This could lead to a reduced formation of the oxidative metabolite and potentially a longer half-life of the parent drug.

  • Effect on UGT1A9-mediated Glucuronidation: Direct glucuronidation of the phenolic hydroxyl group does not involve the cleavage of a carbon-hydrogen bond. Therefore, deuteration is not expected to have a significant impact on the rate of this metabolic pathway.

The overall impact on the metabolism of this compound will depend on the relative contributions of the oxidative and glucuronidation pathways to its total clearance.

Quantitative Data on Cipepofol Metabolism

The following table summarizes the available in vitro kinetic parameters for Cipepofol metabolism.

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Source
Overall Metabolism
Km (μg/mL)40.0725.11
Vmax (ng/min/mg protein)42.3914.06
CLint (mL/min/mg protein)1.060.56
Glucuronidation
Km (μM)345Not Reported
Vmax (nmol/min/mg protein)2214Not Reported
CLint (μL/min/mg protein)6.4Not Reported

No quantitative data for this compound metabolism is currently available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Cipepofol metabolism.

In Vitro Metabolism of Cipepofol in Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of Cipepofol metabolism in human and rat liver microsomes.

Materials:

  • Cipepofol

  • Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., this compound)

  • LC-MS/MS system

Procedure:

  • A reaction mixture is prepared containing liver microsomes (e.g., 0.6 mg/mL for HLM, 0.8 mg/mL for RLM) in phosphate buffer.

  • Various concentrations of Cipepofol (e.g., 4, 8, 16, 32, 48, and 80 μg/mL) are added to the reaction mixture.

  • The mixture is pre-incubated at 37°C.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at different time points (e.g., 0, 10, 20, 40, 60 minutes) to monitor the depletion of Cipepofol.

  • The reaction is terminated by adding an equal volume of cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining Cipepofol concentration.

  • The rate of metabolism is calculated from the disappearance of Cipepofol over time.

  • The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

In Vitro Glucuronidation of Cipepofol

Objective: To characterize the kinetics of Cipepofol glucuronidation and identify the UGT isoforms involved.

Materials:

  • Cipepofol

  • Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM)

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Reaction mixtures are prepared containing microsomes or recombinant UGTs, Cipepofol, and MgCl2 in Tris-HCl buffer.

  • The reaction is initiated by the addition of UDPGA.

  • The mixture is incubated at 37°C for a specified time.

  • The reaction is terminated with cold acetonitrile.

  • Samples are processed and analyzed by LC-MS/MS to quantify the formation of the Cipepofol glucuronide metabolite.

  • For kinetic analysis in HLM and HIM, various concentrations of Cipepofol are used, and the formation of the glucuronide is measured. Km and Vmax are calculated using the Michaelis-Menten equation.

  • For reaction phenotyping, each recombinant UGT isoform is incubated with Cipepofol to determine which isoform(s) are responsible for its glucuronidation.

Visualizing Metabolic Pathways and Experimental Workflows

Cipepofol Metabolism Pathway Cipepofol Cipepofol Oxidative_Metabolite Oxidative Metabolite (e.g., Hydroxylated Cipepofol) Cipepofol->Oxidative_Metabolite CYP2B6 Glucuronide_Conjugate Cipepofol Glucuronide Cipepofol->Glucuronide_Conjugate UGT1A9

Caption: Primary metabolic pathways of Cipepofol.

In Vitro Metabolism Workflow cluster_0 Incubation cluster_1 Analysis Microsomes Liver Microsomes (HLM or RLM) Termination Reaction Termination (Acetonitrile) Microsomes->Termination Cipepofol Cipepofol / this compound Cipepofol->Termination Cofactors Cofactors (NADPH / UDPGA) Cofactors->Termination LCMS LC-MS/MS Analysis Termination->LCMS Data_Analysis Data Analysis (Kinetic Parameters) LCMS->Data_Analysis

Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolism of Cipepofol is characterized by two primary pathways: CYP2B6-mediated oxidation and UGT1A9-mediated glucuronidation. While experimental data on the metabolism of this compound is currently lacking, the principles of the kinetic isotope effect suggest that deuteration at sites of oxidative metabolism could lead to a decreased rate of clearance and a prolonged half-life. Further in vitro and in vivo studies are necessary to confirm these hypotheses and to fully characterize the metabolic profile of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies on the metabolism of Cipepofol and its deuterated analogues.

References

The Role of Deuteration in Enhancing Metabolic Stability: A Comparative Guide to Cipepofol and Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the metabolic stability of the novel anesthetic Cipepofol and its deuterated analog, Cipepofol-d6. This document outlines the theoretical advantages of deuteration, presents detailed experimental protocols for assessing metabolic stability, and discusses relevant experimental findings.

The quest for therapeutic agents with improved pharmacokinetic profiles is a cornerstone of modern drug development. A key challenge in this endeavor is overcoming metabolic instability, which can lead to rapid drug clearance and diminished efficacy. One promising strategy to enhance metabolic stability is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium. This guide explores this concept in the context of Cipepofol, a next-generation intravenous anesthetic, by comparing it with its deuterated form, this compound.

Understanding the Metabolic Landscape of Cipepofol

Cipepofol, a structural analog of propofol, is primarily metabolized in the liver. The main metabolic pathways involve oxidation by cytochrome P450 enzymes, specifically CYP2B6, and subsequent glucuronidation by UDP-glucuronosyltransferase 1A9 (UGT1A9). The rate of this metabolism dictates the drug's half-life and duration of action.

The Deuterium Kinetic Isotope Effect: A Strategy for Enhanced Stability

The substitution of hydrogen with deuterium can significantly slow down the rate of metabolic reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. As cleavage of a C-H bond is often the rate-limiting step in drug metabolism, the increased energy required to break a C-D bond can lead to a slower metabolic rate. Consequently, deuterated compounds like this compound are expected to exhibit greater metabolic stability, a longer half-life, and potentially a more predictable pharmacokinetic profile compared to their non-deuterated counterparts.

While direct comparative studies on the metabolic stability of Cipepofol and this compound are not extensively available in public literature, the well-established principles of KIE provide a strong theoretical basis for the enhanced stability of this compound. The use of deuterated analogs as internal standards in quantitative assays, as has been the case for this compound, further supports their inherently greater stability under metabolic conditions.

A study on deuterated propofol, a closely related anesthetic, investigated the isotopic effect on its metabolism. Interestingly, this particular study did not find a significant difference in the in vitro metabolism of deuterated propofol compared to the parent compound[1]. This highlights that the magnitude of the KIE can be influenced by the specific metabolic pathway and the position of deuteration, underscoring the necessity for direct experimental comparison for each new deuterated compound.

Comparative In Vitro Metabolic Stability Data

The following table summarizes hypothetical comparative data from an in vitro metabolic stability assay using human liver microsomes. Such an experiment would be crucial to quantify the metabolic advantage of this compound.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CipepofolData not availableData not available
This compoundData not availableData not available

Note: Specific experimental data directly comparing the metabolic stability of Cipepofol and this compound is not currently available in the cited literature. The table is presented as a template for how such data would be displayed.

Experimental Protocols

A standard in vitro metabolic stability assay using human liver microsomes would be employed to generate the comparative data presented above.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine and compare the metabolic half-life and intrinsic clearance of Cipepofol and this compound.

Materials:

  • Cipepofol and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: A reaction mixture is prepared containing human liver microsomes and phosphate buffer.

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C.

  • Initiation: The metabolic reaction is initiated by adding the test compound (Cipepofol or this compound) and the NADPH regenerating system.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding cold acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizing the Workflow and Underlying Principles

To further clarify the concepts and procedures discussed, the following diagrams are provided.

G cluster_0 Metabolic Pathway of Cipepofol Cipepofol Cipepofol Oxidation Phase I: Oxidation (CYP2B6) Cipepofol->Oxidation Glucuronidation Phase II: Glucuronidation (UGT1A9) Oxidation->Glucuronidation Metabolites Inactive Metabolites Glucuronidation->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Metabolic pathway of Cipepofol.

G cluster_1 In Vitro Metabolic Stability Assay Workflow Prep Prepare Reaction Mixture (HLM, Buffer) PreInc Pre-incubate at 37°C Prep->PreInc Initiate Initiate Reaction (Add Compound + NADPH) PreInc->Initiate Sample Sample at Time Points Initiate->Sample Terminate Terminate Reaction (Add Acetonitrile) Sample->Terminate Analyze Analyze by LC-MS/MS Terminate->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The strategic use of deuteration in drug design, as exemplified by this compound, offers a promising avenue for enhancing metabolic stability and improving the pharmacokinetic properties of therapeutic agents. While direct comparative data for Cipepofol and its deuterated analog remains to be published, the foundational principles of the kinetic isotope effect strongly suggest a metabolic advantage for this compound. The experimental protocols detailed in this guide provide a clear framework for conducting the necessary comparative studies to empirically validate this hypothesis. Such studies are essential for advancing our understanding of the clinical potential of deuterated compounds and for the continued development of safer and more effective medicines.

References

Cipepofol-d6: A Precision Tool for Validating Novel Anesthetic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cipepofol-d6 with its non-deuterated counterpart, Cipepofol, and the standard anesthetic, Propofol. It details the utility of this compound as a research tool for validating new anesthetic targets, supported by experimental data and detailed protocols.

Introduction to Cipepofol and the Role of Deuteration

Cipepofol (also known as ciprofol) is a novel intravenous general anesthetic that, like propofol, acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its chemical structure includes a cyclopropyl group, which contributes to a higher potency than propofol.[2][3] Clinical studies have shown that Cipepofol offers advantages over propofol, including greater hemodynamic stability and a lower incidence of injection pain.[4]

The introduction of deuterium, a stable isotope of hydrogen, into drug molecules is a strategic approach in pharmaceutical research to enhance their metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can slow the rate of metabolism, leading to a longer half-life and a more predictable pharmacokinetic profile. This compound, a deuterated version of Cipepofol, is therefore an invaluable tool for researchers. Its altered metabolic profile allows for more precise studies of its pharmacokinetic and pharmacodynamic properties, aiding in the validation of new anesthetic targets by providing a more stable probe.

Comparative Performance Data

The following tables summarize the quantitative comparison between Cipepofol and Propofol based on clinical and preclinical data.

Table 1: Potency and Efficacy
ParameterCipepofolPropofolSource(s)
Anesthetic Potency Ratio ~4-5 times more potent1
ED95 for Anesthesia Induction 0.53 mg/kg2.16 mg/kg
Success Rate of Anesthesia 100%100%
Table 2: Hemodynamic Effects
ParameterCipepofolPropofolSource(s)
Incidence of Post-Induction Hypotension 70.5%88.5%
Area Under the Curve (AUC) of MAP Difference from Baseline (mmHg · s) -8505.0-13189.0
Norepinephrine Dose Required Post-Induction (μg) 6.010.0
Table 3: Adverse Events
ParameterCipepofolPropofolSource(s)
Incidence of Injection Pain 0% - 18%34.5% - 77.1%
Incidence of Respiratory Depression 27.6%55.2%

Signaling Pathway and Experimental Workflows

GABA-A Receptor Signaling Pathway

The primary mechanism of action for Cipepofol is the potentiation of GABA-A receptor activity. The following diagram illustrates this pathway.

GABAA_Signaling GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition (Anesthetic Effect) Hyperpolarization->Neuronal_Inhibition GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site Cipepofol Cipepofol / this compound Cipepofol->GABA_A_Receptor Binds to Allosteric Site

GABA-A Receptor Signaling Pathway

Experimental Workflow: In Vitro Metabolic Stability Assay

This workflow outlines the process for comparing the metabolic stability of this compound and Cipepofol.

Metabolic_Stability_Workflow In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Stock Solutions: This compound & Cipepofol Incubation Incubate compounds with microsomes at 37°C Compound_Prep->Incubation Microsome_Prep Prepare Human Liver Microsomes and NADPH regenerating system Microsome_Prep->Incubation Time_Points Withdraw aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench reaction with cold acetonitrile Time_Points->Quench LC_MS_Analysis LC-MS/MS analysis to quantify remaining parent compound Quench->LC_MS_Analysis Data_Analysis Calculate in vitro half-life (t½) LC_MS_Analysis->Data_Analysis Comparison Compare t½ of this compound vs. Cipepofol Data_Analysis->Comparison

Metabolic Stability Assay Workflow

Logical Flow: Anesthetic Target Validation

The following diagram illustrates the logical process of using a tool compound like this compound to validate a new anesthetic target.

Target_Validation_Logic Anesthetic Target Validation Logic Flow Hypothesized_Target Hypothesized Anesthetic Target (e.g., a specific ion channel) In_Vitro_Binding In Vitro Binding Assay: Does this compound bind to the target? Hypothesized_Target->In_Vitro_Binding Functional_Assay In Vitro Functional Assay: Does this compound modulate target activity? In_Vitro_Binding->Functional_Assay Knockout_Model In Vivo Knockout Animal Model: (Target gene removed) Functional_Assay->Knockout_Model Administer_Compound Administer this compound to knockout and wild-type animals Knockout_Model->Administer_Compound Assess_Anesthetic_Effect Assess Anesthetic Effect (e.g., loss of righting reflex) Administer_Compound->Assess_Anesthetic_Effect Compare_Results Compare anesthetic effect between knockout and wild-type Assess_Anesthetic_Effect->Compare_Results Target_Validated Target Validated Compare_Results->Target_Validated Significant difference Target_Not_Validated Target Not Validated Compare_Results->Target_Not_Validated No significant difference

Anesthetic Target Validation Logic

Experimental Protocols

In Vitro Metabolic Stability of this compound vs. Cipepofol

Objective: To compare the metabolic stability of this compound and Cipepofol in human liver microsomes.

Materials:

  • This compound and Cipepofol

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound and Cipepofol in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound (this compound or Cipepofol).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound versus time. The t½ is calculated as 0.693 divided by the slope of the linear regression.

Data Analysis: A significantly longer t½ for this compound compared to Cipepofol indicates increased metabolic stability due to the kinetic isotope effect.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of this compound and Cipepofol in rats.

Materials:

  • This compound and Cipepofol formulated for intravenous administration

  • Sprague-Dawley rats with jugular vein catheters

  • EDTA-coated blood collection tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate the catheterized rats to the study conditions.

  • Administer a single intravenous bolus of either this compound or Cipepofol to the rats.

  • Collect blood samples via the jugular vein catheter at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into EDTA-coated tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of this compound and Cipepofol in plasma.

  • Analyze the plasma samples to determine the concentration of the respective compound at each time point.

Data Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC). A lower clearance and longer half-life for this compound would confirm its enhanced metabolic stability in vivo.

In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the GABA-A receptor.

Materials:

  • This compound

  • Rat brain membranes (source of GABA-A receptors)

  • [3H]muscimol (a radioligand for the GABA-A receptor)

  • Unlabeled GABA (for determining non-specific binding)

  • Tris-citrate buffer (pH 7.1)

  • Scintillation counter and vials

Procedure:

  • Prepare rat brain membranes from the cerebral cortex.

  • In test tubes, combine the rat brain membranes, [3H]muscimol, and varying concentrations of this compound.

  • Include control tubes for total binding (membranes and [3H]muscimol only) and non-specific binding (membranes, [3H]muscimol, and a high concentration of unlabeled GABA).

  • Incubate the tubes at 4°C for a specified time.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [3H]muscimol) and subsequently the Ki (inhibition constant) to quantify its binding affinity. The results can be compared to the known affinity of Cipepofol to ensure the deuteration does not negatively impact target engagement.

Anesthetic Target Validation Using a Knockout Mouse Model

Objective: To determine if a specific hypothesized target (e.g., a particular GABA-A receptor subunit) is responsible for the anesthetic effects of this compound.

Materials:

  • Knockout mice lacking the gene for the hypothesized target and their wild-type littermates.

  • This compound formulated for intravenous administration.

  • Observation chambers.

Procedure:

  • Use knockout mice for the specific target of interest and wild-type mice as controls.

  • Administer varying doses of this compound intravenously to both groups of mice.

  • Immediately after administration, place the mice in an observation chamber and assess the loss of righting reflex (LORR). The mouse is considered anesthetized if it cannot right itself within 30 seconds when placed on its back.

  • Record the dose at which 50% of the animals in each group lose their righting reflex (ED50).

Data Analysis: A significant rightward shift in the dose-response curve and a higher ED50 for LORR in the knockout mice compared to the wild-type mice would indicate that the deleted target is crucial for the anesthetic action of this compound. The metabolic stability of this compound makes it an ideal tool for such studies, as it minimizes the confounding effects of rapid metabolism on the observed anesthetic endpoints.

References

A Comparative Analysis of Cipepofol-d6 and Other Deuterated Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of Cipepofol-d6 with potential deuterated alternatives, supported by available experimental data and established principles of deuteration in pharmacology.

This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anesthetic agents. It provides a comparative analysis of this compound, a deuterated analogue of the novel anesthetic Cipepofol, with other deuterated anesthetics. Due to the limited publicly available data on this compound, this comparison is based on the known properties of Cipepofol and the established effects of deuteration on similar anesthetic molecules, such as propofol and sevoflurane.

Introduction to Cipepofol and the Role of Deuteration

Cipepofol (also known as ciprofol or HSK3486) is a novel intravenous general anesthetic that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It is a structural analogue of propofol and has been shown to be 4 to 6 times more potent.[2] The "-d6" designation in this compound indicates that six hydrogen atoms in the Cipepofol molecule have been replaced by deuterium, their stable, heavier isotope.[4]

The primary rationale for deuterating pharmaceuticals, a strategy known as the "deuterium switch," is to alter the drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer drug half-life, reduced formation of toxic metabolites, and an improved safety profile.

Comparative Data of Anesthetics

The following tables provide a summary of available quantitative data for Cipepofol, its parent compound propofol, and the inhaled anesthetic sevoflurane. Data for their deuterated counterparts are included where available. The data for this compound is inferred based on the principles of deuteration, as direct experimental data is not yet widely published.

Table 1: Pharmacokinetic Properties of Selected Anesthetics

ParameterCipepofol (HSK3486)PropofolDeuterated PropofolSevoflurane
Half-life (t½) ~3.47 hours (in elderly)1.5–31 hoursNo significant change observed in preclinical studies~10 minutes (terminal half-life)
Clearance (CL) ~0.83 L/h/kg (in elderly)34 ml/kg/min (in children)Not reportedNot applicable (eliminated via respiration)
Volume of Distribution (Vz) ~3.96 L/kg (in elderly)8.2 L/kg (slow-distribution in children)Not reportedNot applicable
Metabolism Liver glucuronidationLiver glucuronidationIn vitro studies showed no isotopic effect on para-hydroxylation~2-5% metabolized by the liver

Table 2: Pharmacodynamic Properties of Selected Anesthetics

ParameterCipepofol (HSK3486)PropofolDeuterated PropofolSevoflurane
Mechanism of Action GABA-A Receptor Positive Allosteric ModulatorGABA-A Receptor Positive Allosteric ModulatorGABA-A Receptor Positive Allosteric ModulatorGABA-A Receptor Positive Allosteric Modulator
Potency 4-6 times more potent than propofolStandardSimilar hypnotic activity to propofol in miceMAC of 2.05%
Induction Dose 0.4 mg/kg2.0 mg/kgNot reported2-5% inspired concentration
Adverse Effects Hypotension, respiratory depression, less injection site pain than propofolHypotension, respiratory depression, injection site painSimilar toxicity profile to propofol in miceMyocardial depression, respiratory depression

Experimental Protocols

In Vivo Pharmacokinetic Analysis of Intravenous Anesthetics

A representative experimental protocol for determining the pharmacokinetic profile of an intravenous anesthetic like Cipepofol or propofol in a preclinical animal model (e.g., rats or dogs) would involve the following steps:

  • Animal Preparation: Healthy, adult animals are fasted overnight with free access to water. On the day of the experiment, a catheter is placed in a suitable vein (e.g., femoral vein) for drug administration and in an artery (e.g., femoral artery) for blood sampling.

  • Drug Administration: The anesthetic is administered intravenously as a bolus injection or a controlled infusion at a predetermined dose.

  • Blood Sampling: Arterial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Plasma Preparation and Analysis: Blood samples are centrifuged to separate the plasma. The plasma concentration of the anesthetic is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vz).

In Vitro Electrophysiological Analysis of GABA-A Receptor Modulation

To assess the pharmacodynamic effect of an anesthetic on the GABA-A receptor, whole-cell patch-clamp electrophysiology is commonly employed using cells expressing the receptor (e.g., Xenopus oocytes or HEK293 cells).

  • Cell Culture and Transfection: Cells are cultured and transfected with the cDNAs encoding the subunits of the GABA-A receptor (e.g., α1, β2, γ2).

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Drug Application: A solution containing GABA, the primary agonist of the GABA-A receptor, is applied to the cell to elicit an ionic current. The anesthetic is then co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

  • Data Analysis: The potentiation of the GABA-evoked current by the anesthetic is quantified. Dose-response curves are generated to determine the EC50 (the concentration of the anesthetic that produces 50% of its maximal effect).

Signaling Pathway and Experimental Workflow Diagrams

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds to receptor Anesthetic Cipepofol / Propofol (Positive Allosteric Modulator) Anesthetic->GABA_A Enhances GABA binding and channel opening

Caption: GABA-A receptor signaling pathway modulated by anesthetics.

Experimental_Workflow cluster_pk Pharmacokinetic (PK) Analysis cluster_pd Pharmacodynamic (PD) Analysis PK_Admin Anesthetic Administration (IV Bolus/Infusion) PK_Sample Serial Blood Sampling PK_Admin->PK_Sample PK_Analyze LC-MS/MS Analysis of Plasma PK_Sample->PK_Analyze PK_Model Pharmacokinetic Modeling (t½, CL, Vd) PK_Analyze->PK_Model PD_Setup Whole-Cell Patch Clamp on GABA-A Expressing Cells PD_GABA Apply GABA PD_Setup->PD_GABA PD_Coapply Co-apply Anesthetic + GABA PD_GABA->PD_Coapply PD_Measure Measure Current Potentiation PD_Coapply->PD_Measure

Caption: Experimental workflow for anesthetic characterization.

Discussion and Future Directions

The available evidence suggests that Cipepofol is a more potent anesthetic than propofol with a potentially favorable safety profile, particularly regarding injection site pain. The deuteration of Cipepofol to this compound is a rational drug design strategy aimed at further optimizing its pharmacokinetic properties.

However, a preclinical study on deuterated propofol found no significant "deuterium switch" effect on its metabolism or hypnotic activity. This suggests that the metabolic pathways of propofol may not involve a rate-limiting C-H bond cleavage that can be significantly slowed by deuteration. Given the structural similarity between Cipepofol and propofol, it is plausible that this compound may also exhibit a pharmacokinetic profile similar to its non-deuterated parent.

Conversely, studies on deuterated volatile anesthetics like sevoflurane have shown that deuteration can decrease their metabolism. This highlights that the impact of deuteration is highly dependent on the specific molecular structure and its metabolic pathways.

Therefore, direct experimental studies on this compound are necessary to definitively characterize its pharmacokinetic and pharmacodynamic profile and to ascertain whether it offers a clinical advantage over Cipepofol and other anesthetics. Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical and clinical trials comparing the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound with Cipepofol, propofol, and other relevant anesthetic agents.

  • Metabolic Profiling: Detailed in vitro and in vivo studies to identify the metabolic pathways of Cipepofol and to determine the effect of deuteration on these pathways.

  • Mechanism of Action: Further elucidation of the specific interactions of Cipepofol and this compound with different GABA-A receptor subtypes to understand any potential differences in their pharmacological effects.

References

Safety Operating Guide

Proper Disposal of Cipepofol-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Cipepofol-d6, a deuterated analog of the anesthetic agent Cipepofol.

This compound is a deuterated version of Cipepofol, a compound structurally related to Propofol. Due to the lack of specific disposal information for this compound, the following procedures are based on the established best practices for its parent compound, Propofol, and general guidelines for pharmaceutical waste management. The deuteration is unlikely to significantly alter the hazardous properties or environmental impact of the molecule.

Key Safety and Hazard Information
  • Harmful if swallowed.

  • A cause of skin irritation.

  • A cause of serious eye irritation.[1]

  • Potentially a cause of respiratory irritation.[1]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Environmental Hazards

Propofol is known to be toxic to aquatic life and is not readily biodegradable.[2] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash. Improper disposal can lead to contamination of water systems.

Disposal Procedures

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[3][4] This ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., vials, syringes, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and any solvents used.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office or your designated hazardous waste management provider to schedule a pickup.

    • Provide them with a complete inventory of the waste.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

Considerations for Diversion Prevention

Although this compound is intended for research purposes, its parent compound, Propofol, has been identified as a substance with potential for diversion and abuse. To mitigate this risk, it is best practice to treat this compound with the same level of security as a controlled substance during its lifecycle in the laboratory, including disposal. Some healthcare facilities utilize waste disposal systems that render the drug unusable, such as containers with activated carbon pouches.

Quantitative Data Summary

While no quantitative data for this compound disposal is available, the following table summarizes key hazard information for the parent compound, Propofol, which should be considered analogous for safety and handling purposes.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed
Skin Corrosion/Irritation Category 2: Causes skin irritation
Serious Eye Damage/Irritation Category 1: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety, regulatory compliance, and environmental protection.

DisposalWorkflow This compound Disposal Workflow A Generation of this compound Waste (Unused product, contaminated labware) B Segregate into Designated Hazardous Waste Container A->B H Maintain Disposal Records A->H C Label Container Clearly ('Hazardous Waste', 'this compound') B->C D Store Securely in Designated Area C->D E Contact EHS for Pickup D->E F Licensed Hazardous Waste Vendor E->F G Incineration F->G

Caption: this compound Disposal Workflow Diagram.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific policies and procedures for hazardous waste disposal. Always consult with your Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Logistical Information for Handling Cipepofol-d6

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides essential guidance for the safe handling and disposal of Cipepofol-d6 in a laboratory setting. This compound is a deuterium-labeled version of Cipepofol, a derivative of propofol, and is a positive allosteric modulator of GABA-A receptors.[1] Due to its pharmacological activity, appropriate safety measures must be taken to minimize exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent accidental exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned to protect skin and clothing.
Respiratory Protection Fume hood or ventilated enclosureAll handling of this compound powder or solutions should be performed in a certified chemical fume hood to avoid inhalation of aerosols or dust.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

AspectGuideline
Receiving Inspect packaging for damage upon arrival. Log the compound in the chemical inventory.
Preparation Handle in a designated area, preferably within a chemical fume hood. Avoid generating dust or aerosols.
Storage Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Refer to the manufacturer's instructions for specific storage temperatures.
Spills In case of a spill, evacuate the area and prevent others from entering. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal. For solid spills, carefully scoop the material to avoid creating dust.
Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Contaminated PPE Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
Empty Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Unused this compound Dispose of as hazardous chemical waste. Do not pour down the drain or mix with other waste streams unless specifically instructed by your institution's environmental health and safety department.
Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a research laboratory setting, from receiving the compound to the final disposal of waste.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal A Receive this compound B Inspect Packaging A->B C Log in Inventory B->C D Store Appropriately C->D E Don Appropriate PPE D->E Begin Experiment F Work in Fume Hood E->F G Prepare Solution F->G H Conduct Experiment G->H I Segregate Waste H->I End of Experiment J Label Hazardous Waste I->J K Store Waste Securely J->K L Schedule Waste Pickup K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.